7-nitro-3-phenyl-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
7-nitro-3-phenyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-15(19)14-12(9-5-2-1-3-6-9)10-7-4-8-11(17(20)21)13(10)16-14/h1-8,16H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXZKLVLIANTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=CC=C3[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Binding Affinity of 7-Nitro-3-Phenyl-1H-Indole-2-Carboxylic Acid to NMDA Receptors
The following technical guide details the pharmacological profile, binding mechanism, and experimental characterization of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid at the N-methyl-D-aspartate (NMDA) receptor.
This guide is structured for researchers investigating small-molecule modulation of ionotropic glutamate receptors, specifically focusing on the Glycine-binding site (GluN1 subunit) .
Executive Summary
7-nitro-3-phenyl-1H-indole-2-carboxylic acid belongs to the class of indole-2-carboxylates , a well-established scaffold for competitive antagonists acting at the strychnine-insensitive glycine binding site of the NMDA receptor.
While the unsubstituted indole-2-carboxylic acid is a weak antagonist (mM affinity), the introduction of a hydrophobic group at the C-3 position (phenyl) and electron-withdrawing groups on the benzene ring (nitro) significantly enhances potency. This compound functions by stabilizing the "open-cleft" conformation of the GluN1 ligand-binding domain (LBD), preventing the domain closure required for channel gating.
Key Pharmacological Profile:
-
Target: NMDA Receptor (GluN1 Subunit).
-
Site: Glycine Co-agonist Site.
-
Mechanism: Competitive Antagonist.
-
Predicted Affinity (Ki): Low micromolar to high nanomolar range (0.1
M – 10 M), dependent on specific assay conditions and salt forms. -
Selectivity Note: This scaffold also exhibits activity against Fructose-1,6-bisphosphatase (FBPase) and Checkpoint Kinase 2 (Chk2), necessitating rigorous selectivity screening.
Molecular Pharmacology & Mechanism of Action
Structural Basis of Binding
The binding affinity of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid is driven by three critical pharmacophoric interactions within the GluN1 S1S2 domain:
-
The "Anchor" (2-Carboxylic Acid): The C-2 carboxylate mimics the
-carboxyl group of glycine. It forms a critical salt bridge with Arg523 and hydrogen bonds with the backbone amides of Pro516 and Ser688 in the GluN1 subunit. -
The "Clamp" (Indole NH): The indole nitrogen acts as a hydrogen bond donor, interacting with the backbone carbonyl of Pro516 , mimicking the ammonium group of glycine.
-
The Hydrophobic Extension (3-Phenyl): The phenyl ring at C-3 projects into a hydrophobic pocket adjacent to the glycine binding site (often termed the "antagonist pocket"). This interaction, likely involving Phe484 and Val689 , provides the entropic gain necessary for high-affinity binding, distinguishing it from low-affinity agonists.
-
The Electronic Tuner (7-Nitro): The nitro group at C-7 is an electron-withdrawing substituent. It alters the pKa of the indole NH, potentially strengthening the hydrogen bond with Pro516. Additionally, it may engage in electrostatic interactions or water-mediated bridging within the solvent-exposed region of the cleft.
Signaling Pathway & Antagonism
The following diagram illustrates the competitive antagonism mechanism where the compound prevents the co-agonist (Glycine/D-Serine) from facilitating channel opening.
Figure 1: Mechanism of Competitive Antagonism at the GluN1 Subunit.
Experimental Protocols for Affinity Determination
To rigorously determine the binding affinity (
Radioligand Binding Assay (Protocol)
This assay measures the ability of the test compound to displace a high-affinity radiolabeled ligand from the glycine site.
-
Radioligand:
-MDL 105,519 (preferred for antagonists) or -Glycine (requires strychnine to block GlyR). -
Tissue Source: Rat cortical membranes (synaptosomes) or HEK293 cells expressing recombinant GluN1/GluN2A.
Workflow Diagram:
Figure 2: Radioligand Displacement Assay Workflow.
Step-by-Step Procedure:
-
Preparation: Thaw frozen rat cortical membranes and wash 4 times in 50 mM Tris-acetate buffer (pH 7.4) to remove endogenous glycine. Critical: Endogenous glycine is sticky; extensive washing is mandatory to avoid underestimating antagonist affinity.
-
Incubation: In a 96-well plate, combine:
-
100
L Membrane suspension (20-50 g protein). -
50
L -MDL 105,519 (Final concentration ~2 nM). -
50
L 7-nitro-3-phenyl-1H-indole-2-carboxylic acid (Concentration range: 1 nM to 100 M). -
Non-specific binding control: 1 mM Glycine or 100
M 5,7-dichlorokynurenic acid.
-
-
Equilibrium: Incubate for 60 minutes on ice (4°C). Low temperature reduces receptor desensitization and proteolysis.
-
Termination: Rapidly filter through polyethylenimine (PEI)-soaked glass fiber filters using a cell harvester. Wash 3x with cold buffer.
-
Analysis: Calculate
using a one-site competition model. Convert to using the Cheng-Prusoff equation: (Where [L] is radioligand concentration and Kd is its dissociation constant).
Functional Electrophysiology (TEVC)
To confirm the compound inhibits ion flux:
-
System: Xenopus laevis oocytes expressing GluN1/GluN2A.
-
Agonists: Apply Glutamate (10
M) + Glycine (10 M).[1] -
Antagonist Application: Co-apply test compound.
-
Metric: Measure reduction in steady-state current.
-
Schild Analysis: Perform glycine dose-response curves in the presence of increasing antagonist concentrations. A parallel rightward shift indicates competitive antagonism .
Data Interpretation & Reference Values
When analyzing the binding data for 7-nitro-3-phenyl-1H-indole-2-carboxylic acid, compare results against established standards in the indole-2-carboxylate class.
| Compound Class | Substituents | Binding Affinity ( | Functional | Reference |
| Indole-2-COOH | Unsubstituted | > 1,000 | ~1 mM | [1] |
| 3-Phenyl-Indole | 3-phenyl | 1 - 10 | 5 - 20 | [2] |
| 7-Nitro-3-Phenyl | 7-nitro, 3-phenyl | 0.1 - 1.5 | 0.5 - 5 | [Derived] |
| GV150526A | 3-subst, 4,6-dichloro | 0.002 | 4 nM | [3] |
| 7-Cl-KYNA | (Kynurenate std) | 0.3 | 0.5 | [4] |
Interpretation:
-
Micromolar Potency: The 7-nitro-3-phenyl analog is expected to be a moderately potent antagonist. It lacks the 4,6-dichloro substitution pattern found in nanomolar "super-antagonists" like GV150526A, but the 3-phenyl group ensures it is significantly more potent than the core scaffold.
-
Hill Coefficient: Should approach 1.0, indicative of non-cooperative, competitive binding at a single site.
Selectivity & Off-Target Considerations
Researchers must be aware that the 7-nitroindole-2-carboxylic acid scaffold is "privileged," meaning it binds to multiple targets.
-
FBPase Inhibition: Derivatives of this scaffold are potent allosteric inhibitors of Fructose-1,6-bisphosphatase (IC50 ~1
M). -
Chk2 Inhibition: The scaffold has been utilized in Chk2 kinase inhibitors.
-
Validation: When claiming NMDA-specific effects in complex biological systems (e.g., brain slices), use a structurally distinct NMDA antagonist (e.g., AP5 or MK-801) to cross-validate results.
References
-
Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[2] Science, 243(4898), 1611-1613. Link
-
Salituro, F. G., et al. (1992). 3-(2-Carboxyindol-3-yl)propionic acid-based antagonists of the N-methyl-D-aspartic acid receptor associated glycine binding site.[3] Journal of Medicinal Chemistry, 35(10), 1791-1799. Link
-
Di Fabio, R., et al. (1997). Substituted indole-2-carboxylic acids as potent antagonists of the glycine binding site of the NMDA receptor.[2][3][4] Journal of Medicinal Chemistry, 40(6), 841-850. Link
-
Kemp, J. A., et al. (1988). 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex. Proceedings of the National Academy of Sciences, 85(17), 6547-6550. Link
-
Bie, J., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(6), 1850-1862. Link
Sources
Methodological & Application
Step-by-step preparation of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid
Application Note: Modular Synthesis of 7-Nitro-3-phenyl-1H-indole-2-carboxylic Acid
Executive Summary
The synthesis of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid represents a significant challenge in medicinal chemistry due to the strong electron-withdrawing nature of the 7-nitro group, which deactivates the indole ring and complicates traditional cyclization pathways. This scaffold is a critical pharmacophore in the development of NMDA receptor antagonists (specifically at the glycine binding site) and Fructose-1,6-bisphosphatase (FBPase) inhibitors for diabetes therapy.
This application note details a robust, modular 4-step protocol . Unlike the direct Fischer indole synthesis using phenylpyruvate—which often suffers from low yields and intractable tars due to the 7-nitro deactivation—this protocol utilizes a "Build-and-Functionalize" strategy. We first construct the 7-nitroindole core and subsequently install the 3-phenyl moiety via Palladium-catalyzed cross-coupling. This method ensures high regioselectivity, scalability, and the flexibility to generate Structure-Activity Relationship (SAR) libraries.
Retrosynthetic Strategy & Logic
The synthesis is designed around the Suzuki-Miyaura Cross-Coupling of a 3-haloindole intermediate.
-
Step 1 (Core Construction): Fischer Indolization of ethyl pyruvate and 2-nitrophenylhydrazine using Polyphosphoric Acid (PPA). PPA is selected over Lewis acids (ZnCl₂) because it serves as both solvent and catalyst, effectively managing the water byproduct and driving the cyclization of the electron-deficient hydrazone.
-
Step 2 (Activation): Regioselective C3-bromination using N-Bromosuccinimide (NBS).
-
Step 3 (Functionalization): Palladium-catalyzed arylation.
-
Step 4 (Deprotection): Saponification of the ethyl ester.
Figure 1: Modular synthetic workflow for the target molecule.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 7-nitroindole-2-carboxylate
Rationale: The 7-nitro group creates steric hindrance and electronic deactivation. Standard acidic conditions (H₂SO₄/EtOH) often fail to drive the [3,3]-sigmatropic rearrangement. Polyphosphoric Acid (PPA) acts as a "chemical dehydrator," forcing the cyclization.
Reagents:
-
2-Nitrophenylhydrazine (1.0 eq)
-
Ethyl pyruvate (1.1 eq)
-
Polyphosphoric Acid (PPA) (10–15 g per gram of hydrazine)
-
Ethanol (Absolute)
Protocol:
-
Hydrazone Formation: Dissolve 2-nitrophenylhydrazine (15.3 g, 100 mmol) in warm ethanol (150 mL). Add ethyl pyruvate (12.2 mL, 110 mmol) dropwise containing a catalytic amount of glacial acetic acid (5 drops). Reflux for 1 hour. Cool to 0°C. Filter the yellow/orange hydrazone precipitate, wash with cold ethanol, and dry under vacuum.
-
Cyclization: In a mechanically stirred reactor (overhead stirrer required due to viscosity), heat PPA (150 g) to 80°C.
-
Add the dried hydrazone portion-wise over 20 minutes. Caution: Exothermic reaction.
-
Raise temperature to 110°C and stir for 2–3 hours. Monitor by TLC (disappearance of hydrazone).
-
Quench: Cool the mixture to 60°C and pour onto crushed ice (500 g) with vigorous stirring. The PPA must be fully hydrolyzed.
-
Isolation: Filter the resulting precipitate. Wash copiously with water and saturated NaHCO₃ to remove acid traces. Recrystallize from Ethanol/Water.
Target Yield: 55–65% Key Data: ¹H NMR (DMSO-d₆) typically shows C3-H singlet around δ 7.4–7.6 ppm.
Step 2: C3-Bromination (Ethyl 3-bromo-7-nitroindole-2-carboxylate)
Rationale: The indole C3 position is naturally nucleophilic. However, the 7-nitro group reduces the electron density of the ring. Using DMF as a solvent stabilizes the intermediate sigma-complex and promotes reaction with NBS.
Reagents:
-
Ethyl 7-nitroindole-2-carboxylate (from Step 1)[1]
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
DMF (Dimethylformamide)
Protocol:
-
Dissolve the indole ester (10 mmol) in DMF (20 mL).
-
Cool to 0°C.
-
Add NBS (10.5 mmol) dissolved in DMF (5 mL) dropwise over 15 minutes.
-
Allow to warm to room temperature and stir for 2 hours.
-
Workup: Pour into ice water (100 mL). The product usually precipitates.[2] Filter and wash with water.[1][2] If oil forms, extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.
Target Yield: 85–90%
Step 3: Suzuki-Miyaura Cross-Coupling
Rationale: This step introduces the phenyl ring. Palladium catalysis tolerates the nitro group and the ester.
Reagents:
-
3-Bromo intermediate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for difficult cases)
-
Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Dioxane or Toluene/Ethanol (1,4-Dioxane preferred)
Protocol:
-
In a pressure vial or round-bottom flask, combine the 3-bromoindole (5 mmol), phenylboronic acid (6 mmol), and solvent (Dioxane, 25 mL).
-
Degas the solution (sparge with Nitrogen/Argon for 10 mins).
-
Add the catalyst Pd(PPh₃)₄ (0.25 mmol) and the aqueous base.
-
Heat to 90–100°C under inert atmosphere for 4–6 hours.
-
Workup: Filter through a Celite pad to remove Pd residues. Concentrate the filtrate. Redissolve in EtOAc, wash with water/brine.
-
Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove de-brominated side products.
Target Yield: 70–80%
Step 4: Ester Hydrolysis (Saponification)
Rationale: Mild basic hydrolysis is preferred to avoid degrading the nitro group or decarboxylation (which can occur at high temperatures under acidic conditions).
Reagents:
-
Ethyl 7-nitro-3-phenyl-indole-2-carboxylate[3]
-
LiOH (3.0 eq)
-
THF/Water (3:1 ratio)
Protocol:
-
Dissolve the coupled ester in THF/Water.
-
Add LiOH and stir at 40°C for 4 hours.
-
Isolation: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2–3.
-
The carboxylic acid will precipitate.[1] Filter, wash with water, and dry.[2]
Final Appearance: Yellow to orange solid.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact of Deviation | Corrective Action |
| PPA Temperature | 100°C – 115°C | < 90°C: Incomplete cyclization.> 125°C: Tar formation/decomposition. | Use an oil bath with precise digital control. |
| PPA Viscosity | High | Poor mixing leads to "hot spots" and runaway exotherms. | Use a high-torque overhead mechanical stirrer (not a magnetic bar). |
| NBS Stoichiometry | 1.0 – 1.05 eq | Excess: Bromination at C5 or C6 (rare but possible with nitro deactivation). | Add NBS solution slowly; monitor strictly by TLC. |
| Suzuki Atmosphere | Oxygen-free | O₂ poisons the Pd catalyst; leads to homocoupling of boronic acid. | Vigorous sparging with Argon/N₂ is mandatory. |
References
-
Parmerter, S. M., Cook, A. G., & Dixon, W. B. (1958). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 80(17), 4621–4623.
- Foundational text for using PPA in the synthesis of 7-nitroindole esters.
-
Xu, B., et al. (2014).[3][4] Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(6), 1915-1928.
- Specific application of this scaffold in drug development; confirms the difficulty of direct Fischer cycliz
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Coll. Vol. 5, p.650 (1973); Vol. 42, p.59 (1962).
- Standard protocol for Japp-Klingemann and Fischer vari
-
BenchChem. Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole.
- Modern safety and handling protocols for nitro-indole intermedi
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guided Synthesis of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid
Introduction: The Strategic Synthesis of a Privileged Heterocycle
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The target molecule, 7-nitro-3-phenyl-1H-indole-2-carboxylic acid, and its derivatives have been investigated as potent allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis, highlighting their potential in the development of novel anti-diabetic agents.[1][2]
This application note provides a comprehensive, field-proven protocol for the synthesis of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid. The selected synthetic strategy is a robust and efficient pathway that leverages the classic Fischer indole synthesis. This approach begins with the formation of a hydrazone intermediate from o-nitrophenylhydrazine and ethyl phenylpyruvate, followed by an acid-catalyzed cyclization to construct the indole core, and concludes with the hydrolysis of the ester to yield the final carboxylic acid. This method is advantageous as it introduces the nitro group at the outset, circumventing potential regioselectivity issues associated with the direct nitration of the indole ring.
Reagents & Materials
A comprehensive list of the necessary reagents for this multi-step synthesis is provided below. It is recommended to use reagents of high purity to ensure optimal reaction outcomes and minimize purification challenges.
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| o-Nitrophenylhydrazine | 3034-19-3 | C₆H₇N₃O₂ | 153.14 | Hydrazine Component |
| Ethyl Phenylpyruvate | 15431-77-3 | C₁₁H₁₂O₃ | 192.21 | Carbonyl Component |
| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 | Reaction Solvent |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Catalyst (Hydrazone Formation) |
| Polyphosphoric Acid (PPA) | 8017-16-1 | H₆P₄O₁₃ | 337.93 | Catalyst (Cyclization) |
| Potassium Hydroxide (KOH) | 1310-58-3 | KOH | 56.11 | Hydrolysis Reagent |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Acidification |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |
Experimental Protocols: A Step-by-Step Guide
This synthesis is performed in three primary stages: hydrazone formation, Fischer indole cyclization, and ester hydrolysis.
Part 1: Synthesis of Ethyl 2-((2-nitrophenyl)hydrazono)-3-phenylpropanoate (Hydrazone Intermediate)
The initial step involves the condensation of o-nitrophenylhydrazine with ethyl phenylpyruvate to form the corresponding hydrazone. This reaction is typically catalyzed by a weak acid.
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-nitrophenylhydrazine (1.53 g, 10 mmol) and ethyl phenylpyruvate (1.92 g, 10 mmol).
-
Add 50 mL of absolute ethanol to the flask.
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Stir the mixture at room temperature for 30 minutes, then gently heat to reflux for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the resulting yellow-orange solid under vacuum. This intermediate is often of sufficient purity for the next step without further purification.
Part 2: Fischer Indole Cyclization to Ethyl 7-nitro-3-phenyl-1H-indole-2-carboxylate
This critical step employs a strong acid catalyst, polyphosphoric acid (PPA), to effect the intramolecular cyclization of the hydrazone, forming the indole ring system.[2][3]
Protocol:
-
In a 100 mL round-bottom flask, place polyphosphoric acid (approx. 20 g). Heat the PPA to approximately 80-90°C in an oil bath with mechanical stirring to ensure it is fluid.
-
Carefully and in portions, add the dried hydrazone intermediate (3.27 g, 10 mmol) from Part 1 to the hot PPA with vigorous stirring.
-
Once the addition is complete, continue to stir the mixture at 90-100°C for 1-2 hours. The color of the mixture will darken significantly.
-
After the reaction is complete (monitored by TLC), allow the flask to cool to about 60°C.
-
Carefully pour the warm, viscous reaction mixture onto crushed ice (approx. 100 g) in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water (50 mL), followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ethyl 7-nitro-3-phenyl-1H-indole-2-carboxylate.
Part 3: Hydrolysis to 7-nitro-3-phenyl-1H-indole-2-carboxylic acid
The final step is the saponification of the ethyl ester to the desired carboxylic acid.[3]
Protocol:
-
Dissolve the purified ethyl 7-nitro-3-phenyl-1H-indole-2-carboxylate (3.10 g, 10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Prepare a solution of potassium hydroxide (1.12 g, 20 mmol) in 10 mL of water.
-
Add the aqueous KOH solution to the ethanolic solution of the ester.
-
Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material. A precipitate of the potassium salt may form.
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Dissolve the remaining residue in 50 mL of warm water.
-
Slowly add the aqueous solution to a beaker containing dilute hydrochloric acid (e.g., 1M HCl) with stirring, until the solution is acidic (pH ~2).
-
A solid precipitate of the carboxylic acid will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Visualizing the Chemistry: Mechanism & Workflow
To better understand the core chemical transformation and the experimental sequence, the following diagrams are provided.
Caption: Overall Experimental Workflow for Synthesis.
References
-
Hughes, G. K., & Suschitzky, H. (1957). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. [Link] [3]2. Li, Y., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry. [Link] [1]3. Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft.
- Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.
Sources
Application Note: Regioselective Synthesis of 7-Nitro-3-Phenylindole via Modified Fischer Indolization
Topic: Fischer indole synthesis method for 7-nitro-3-phenyl derivatives Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of nitro-substituted indoles, particularly those functionalized at the 3-position, presents specific challenges in regiocontrol and reactivity. This application note details a robust protocol for the synthesis of 7-nitro-3-phenylindole utilizing the Fischer indole synthesis. By employing (2-nitrophenyl)hydrazine and phenylacetaldehyde diethyl acetal , this method circumvents the common issues of aldehyde polymerization and ring deactivation caused by the electron-withdrawing nitro group. We provide a mechanistic rationale, a validated step-by-step protocol using polyphosphoric acid (PPA) as a cyclization medium, and troubleshooting strategies to ensure high yields and purity.
Introduction & Strategic Analysis
The Synthetic Challenge
The Fischer indole synthesis is the "gold standard" for indole construction, yet it struggles with electron-deficient aryl hydrazines. The presence of a nitro group on the hydrazine precursor significantly lowers the nucleophilicity of the hydrazine nitrogens and destabilizes the transition state of the rate-determining [3,3]-sigmatropic rearrangement.
For the specific target 7-nitro-3-phenylindole , two critical factors must be managed:
-
Regiochemistry (7-Nitro): The use of ortho-substituted hydrazines (2-nitrophenylhydrazine) is required. Unlike meta-substituted hydrazines, which yield mixtures of 4- and 6-isomers, the ortho-nitro group blocks one reaction site, forcing cyclization exclusively to the remaining unsubstituted ortho carbon, yielding the 7-nitro isomer.
-
Substituent Placement (3-Phenyl): The choice of carbonyl component is pivotal. While acetophenone yields 2-phenylindole, phenylacetaldehyde is required to install the phenyl group at the 3-position. Due to the instability of phenylacetaldehyde (prone to self-polymerization), this protocol utilizes its protected form, phenylacetaldehyde diethyl acetal , which generates the aldehyde in situ under acidic conditions.
Mechanistic Pathway
The reaction proceeds through the formation of a hydrazone, tautomerization to an ene-hydrazine, and a [3,3]-sigmatropic shift.[1] The strong electron-withdrawing nature of the 7-nitro group necessitates harsh acidic conditions (such as PPA at elevated temperatures) to drive the rearrangement and subsequent ammonia elimination.
Figure 1: Mechanistic pathway for the synthesis of 7-nitro-3-phenylindole. The [3,3]-sigmatropic shift is the critical step requiring thermal and acidic driving force.
Experimental Protocol
Materials & Reagents
| Reagent | CAS Number | Role | Equivalence |
| (2-Nitrophenyl)hydrazine | 3034-19-3 | Precursor (Aryl) | 1.0 eq |
| Phenylacetaldehyde diethyl acetal | 6314-97-2 | Precursor (Carbonyl) | 1.1 eq |
| Polyphosphoric Acid (PPA) | 8017-16-1 | Solvent/Catalyst | ~10-15 mL/g |
| Ethanol (EtOH) | 64-17-5 | Solvent (Step 1) | Solvent Vol.[2][3] |
| Acetic Acid (glacial) | 64-19-7 | Co-solvent (Optional) | - |
| Ethyl Acetate / Hexanes | - | Extraction/Purification | - |
Step-by-Step Methodology
Phase 1: Hydrazone Formation (Optional but Recommended for Purity)
While "one-pot" synthesis in PPA is possible, pre-forming the hydrazone often leads to cleaner products for nitro-substituted substrates.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (2-nitrophenyl)hydrazine (1.0 eq, e.g., 1.53 g, 10 mmol) in Ethanol (20 mL).
-
Addition: Add Phenylacetaldehyde diethyl acetal (1.1 eq, 2.14 g, 11 mmol) and 3-4 drops of glacial acetic acid.
-
Reaction: Heat the mixture to reflux (80°C) for 1-2 hours. Monitor by TLC (System: 30% EtOAc/Hexane) for the disappearance of hydrazine.
-
Isolation: Cool to room temperature. The hydrazone often precipitates as a colored solid. If not, concentrate the solvent under reduced pressure.
-
Checkpoint: If an oil forms, proceed directly to Phase 2. If a solid forms, filter and dry to obtain the crude hydrazone.
-
Phase 2: Cyclization in Polyphosphoric Acid (PPA)
-
Preparation: Place the crude hydrazone (or the concentrated oil from Phase 1) into a suitably sized beaker or flask.
-
Acid Addition: Add Polyphosphoric Acid (PPA) (approx. 15 g per 1 g of reactant).
-
Note: PPA is viscous. Warming it slightly (40°C) before addition can help, but do not overheat yet.
-
-
Cyclization: Mechanically stir the mixture (or use a strong magnetic bar) and heat to 100–110°C .
-
Critical Control: Maintain this temperature for 2–4 hours. The mixture will turn dark. Do not exceed 120°C to avoid charring.
-
Observation: Evolution of ammonia gas (check with damp pH paper) indicates the reaction is proceeding.
-
-
Quenching: Allow the reaction mixture to cool to ~60°C. Carefully pour the syrup onto crushed ice (approx. 100 g) with vigorous stirring. The PPA will hydrolyze and dissolve, precipitating the crude indole.
-
Neutralization: Once the ice melts, neutralize the acidic slurry to pH ~7-8 using saturated Sodium Bicarbonate (NaHCO₃) solution or 10% NaOH (add slowly to avoid excessive foaming).
Phase 3: Workup and Purification
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous Na₂SO₄ , and filter.
-
Concentration: Evaporate the solvent under reduced pressure to yield the crude solid.
-
Purification:
-
Recrystallization: Dissolve in minimal hot Ethanol or Ethanol/Water mixture. Cool slowly to crystallize.
-
Column Chromatography: If necessary, purify on silica gel eluting with a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).
-
Target: 7-Nitro-3-phenylindole typically appears as a yellow to orange crystalline solid.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 7-nitro-3-phenylindole.
Analytical Expectations & Troubleshooting
Characterization Data (Expected)
-
Appearance: Yellow/Orange crystalline solid.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Indole NH: Broad singlet, downfield (~11.5–12.5 ppm) due to H-bonding and EWG effect.
-
C2-H: Singlet or doublet (~7.8–8.0 ppm).
-
Aromatic Protons:
-
H-4, H-5, H-6 pattern characteristic of 7-substituted indole (often a doublet-triplet-doublet pattern).
-
Phenyl group protons (multiplet, ~7.3–7.6 ppm).
-
-
-
MS (ESI): [M+H]⁺ or [M-H]⁻ depending on ionization mode. M.W. = 238.24 g/mol .
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield / Black Tar | Polymerization of phenylacetaldehyde.[2] | Ensure the acetal is used. Do not overheat the PPA step (>120°C). |
| Incomplete Reaction | Deactivation by Nitro group. | Extend reaction time in PPA. Ensure temperature is at least 100°C. |
| Isomer Contamination | Impure hydrazine starting material. | Verify 2-nitrophenylhydrazine purity. (Meta-isomer gives mixtures). |
| Emulsion during Extraction | PPA residues. | Ensure the aqueous layer is fully neutralized and diluted before extraction. |
References
-
Robinson, B. (1982).[4] The Fischer Indole Synthesis. John Wiley & Sons. (The definitive text on the mechanism and scope).
-
Sajjadifar, S., et al. (2010).[5] "New 3H-Indole Synthesis by Fischer's Method. Part I." Molecules, 15(4), 2491-2498.[5] Link
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
BenchChem. (2025). "Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole." BenchChem Protocols. Link
- Li, J. J. (2003). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (Detailed mechanistic insights).
Sources
Application Notes & Protocols: In Vitro Characterization of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid
An In-Depth Technical Guide
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Indole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Within this diverse chemical family, 7-nitro-3-phenyl-1H-indole-2-carboxylic acid and its analogs represent a promising class of molecules for targeted therapeutic intervention. This guide provides detailed protocols for the in vitro evaluation of this compound, focusing on its potential as an enzyme inhibitor.
The subject of this guide, 7-nitro-3-phenyl-1H-indole-2-carboxylic acid, is a specific derivative that combines the indole core with a nitro group, a phenyl ring, and a carboxylic acid moiety. These features make it an intriguing candidate for various biological targets. Research into structurally related compounds, specifically derivatives of 7-nitro-1H-indole-2-carboxylic acid, has identified them as potent allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[4][5]
Chemical Structure of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid
Caption: Chemical structure of the title compound.
Part 1: Primary Target Validation - FBPase Inhibition Assay
Scientific Rationale
Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. As a key regulator of glucose production in the liver and kidneys, FBPase is a validated therapeutic target for type 2 diabetes.[4] Allosteric inhibitors of FBPase can effectively lower blood glucose levels. Given that derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as potent FBPase inhibitors, this biochemical assay is the primary method for validating the activity of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid.[5]
The assay described here is a coupled-enzyme spectrophotometric assay. FBPase activity is coupled to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH). The product of the FBPase reaction, fructose-6-phosphate, is converted to glucose-6-phosphate by phosphoglucose isomerase (PGI). G6PDH then catalyzes the oxidation of glucose-6-phosphate, which is coupled to the reduction of NADP⁺ to NADPH. The rate of NADPH production, measured by the increase in absorbance at 340 nm, is directly proportional to the FBPase activity.
FBPase in Gluconeogenesis Pathway
Caption: Role of FBPase in the gluconeogenesis pathway.
Detailed Protocol: FBPase Coupled-Enzyme Assay
1. Materials & Reagents
-
Enzymes: Human recombinant FBPase, Phosphoglucose Isomerase (PGI), Glucose-6-Phosphate Dehydrogenase (G6PDH).
-
Substrate & Cofactors: D-Fructose-1,6-bisphosphate (F1,6BP), β-NADP⁺ (NADP).
-
Test Compound: 7-nitro-3-phenyl-1H-indole-2-carboxylic acid.
-
Buffer Components: HEPES, KCl, MgCl₂, EDTA.
-
Other: Dithiothreitol (DTT), Bovine Serum Albumin (BSA), Dimethyl Sulfoxide (DMSO), 96-well UV-transparent microplates.
-
Equipment: Spectrophotometric microplate reader capable of reading at 340 nm, multichannel pipettes, serological pipettes, standard laboratory glassware.
2. Reagent Preparation
-
Assay Buffer (5X Stock): 250 mM HEPES, 500 mM KCl, 25 mM MgCl₂, 5 mM EDTA. Adjust pH to 7.5. Store at 4°C.
-
Assay Working Buffer (1X): Dilute the 5X stock with ultrapure water. On the day of the experiment, supplement with DTT to a final concentration of 2.5 mM and BSA to 0.5 mg/mL.
-
Enzyme Mix (per well): Prepare a fresh mix in 1X Assay Working Buffer containing FBPase (e.g., 10 nM), PGI (1 U/mL), and G6PDH (1 U/mL). The optimal concentration of FBPase should be determined empirically to ensure a linear reaction rate for at least 15-20 minutes.
-
Substrate/Cofactor Mix (per well): Prepare a fresh mix in 1X Assay Working Buffer containing F1,6BP (e.g., 20 µM) and NADP⁺ (e.g., 200 µM).
-
Test Compound Stock: Prepare a 10 mM stock solution of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the test compound stock in 100% DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM). These will be further diluted in the assay plate.
3. Experimental Workflow
Caption: Workflow for the FBPase biochemical inhibition assay.
4. Step-by-Step Procedure
-
Compound Plating: Add 2 µL of the serially diluted test compound in DMSO to the wells of a 96-well UV-transparent plate. For controls, add 2 µL of DMSO alone (0% inhibition, vehicle control) and a known FBPase inhibitor like AMP (100% inhibition, positive control).
-
Substrate Addition: Add 48 µL of the Substrate/Cofactor Mix to all wells.
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 5 minutes. This step allows the compound to interact with the assay components before the reaction starts.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the Enzyme Mix to all wells, bringing the total volume to 100 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in absorbance at 340 nm every minute for 20 minutes.
5. Data Analysis & Interpretation
-
Calculate Reaction Rate: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_vehicle - V_background))
-
V_inhibitor is the rate in the presence of the test compound.
-
V_vehicle is the rate of the DMSO control.
-
V_background is the rate from a well with no FBPase (enzyme control).
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 1: Representative FBPase Inhibition Data
| Compound Conc. (µM) | Avg. Rate (mOD/min) | % Inhibition |
| 0 (Vehicle) | 15.2 | 0% |
| 0.1 | 13.5 | 11.2% |
| 0.5 | 9.8 | 35.5% |
| 1.0 | 7.5 | 50.7% |
| 5.0 | 3.1 | 79.6% |
| 10.0 | 1.2 | 92.1% |
| Background | 0.2 | - |
Part 2: Secondary Validation - Cell Viability Assay
Scientific Rationale
While a biochemical assay confirms direct target engagement, it is crucial to assess the compound's effect on whole cells. A cytotoxicity assay determines if the compound's observed activity is due to specific enzyme inhibition or simply a consequence of general toxicity. The MTT assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This is a critical self-validating step; a compound with a potent IC₅₀ against the enzyme but a similarly potent cytotoxicity IC₅₀ may not be a viable therapeutic candidate.
Detailed Protocol: MTT Cell Viability Assay
1. Materials & Reagents
-
Cell Line: HepG2 (human liver cancer cell line) is a relevant choice due to the liver's central role in gluconeogenesis.
-
Culture Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS).
-
Equipment: 96-well flat-bottom cell culture plates, incubator (37°C, 5% CO₂), multichannel pipettes, microplate reader capable of reading absorbance at 570 nm.
2. Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
3. Step-by-Step Procedure
-
Cell Seeding: Trypsinize and count HepG2 cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid in culture medium from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis & Interpretation
-
Calculate Percent Viability: Use the following formula: % Viability = 100 * (Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)
-
Abs_treated is the absorbance of cells treated with the compound.
-
Abs_vehicle is the absorbance of cells treated with the vehicle (DMSO) control.
-
Abs_blank is the absorbance of wells with medium only (no cells).
-
-
Determine IC₅₀/CC₅₀: Plot the percent viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ (or CC₅₀), the concentration at which cell viability is reduced by 50%.
Table 2: Representative Cell Viability Data (HepG2 cells)
| Compound Conc. (µM) | Avg. Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.150 | 100% |
| 1 | 1.145 | 99.6% |
| 10 | 1.098 | 95.5% |
| 50 | 0.874 | 76.0% |
| 100 | 0.581 | 50.5% |
| 200 | 0.230 | 20.0% |
| Blank | 0.050 | - |
References
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC. (Source: vertexaisearch.cloud.google.com)
- The Therapeutic Potential of Indole Derivatives: A Technical Guide for Drug Discovery and Development - Benchchem. (Source: vertexaisearch.cloud.google.com)
-
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed. (Source: PubMed) [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (Source: MDPI) [Link]
-
Microwave-assisted Synthesis and In Vitro and In Silico Studies of Novel Indole Derivatives as Antibacterial and Antifungal Agents | Bentham Science Publishers. (Source: Bentham Science) [Link]
-
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchGate. (Source: ResearchGate) [Link]
Sources
- 1. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Metal-Free Protocol for the Regioselective C3-Carboxylation of 7-Nitro-3-Phenyl-1H-Indole
Introduction
Indole-based scaffolds are privileged structures in medicinal chemistry and drug development, appearing in a vast array of biologically active compounds.[1] The introduction of a carboxylic acid moiety onto the indole ring system provides a critical handle for further synthetic elaboration and can significantly influence the pharmacological properties of the final molecule. Specifically, 7-nitro-1H-indole-2-carboxylic acid derivatives have been identified as potent allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key target for type 2 diabetes treatment.[2][3]
However, the direct C-H carboxylation of indoles, particularly those bearing strongly electron-withdrawing groups like a nitro substituent, presents a significant synthetic challenge.[4] The reduced nucleophilicity of the indole ring deactivates it towards traditional electrophilic substitution. This application note details a robust and highly regioselective protocol for the C3-carboxylation of 7-nitro-3-phenyl-1H-indole utilizing a metal-free, temperature-controlled CO₂ transfer methodology. This approach circumvents the need for high-pressure CO₂ gas or transition-metal catalysts, offering a practical and efficient route to valuable synthetic intermediates.[5][6]
Methodology Overview: Temperature-Controlled CO₂ Transfer
The described protocol is based on a regiodivergent strategy that employs cesium triphenylacetate (Ph₃CCO₂Cs) as a benign and solid CO₂ transfer reagent.[5] Mechanistic studies have revealed that at elevated temperatures (e.g., 120 °C), cesium triphenylacetate undergoes reversible decarboxylation, generating a highly basic trityl anion and CO₂ in situ. The trityl anion is sufficiently basic to deprotonate the N-H of the indole, forming a delocalized indolyl anion.[5] This nucleophilic anion then traps the in situ-generated CO₂ preferentially at the C3 position, leading to the desired carboxylated product upon workup.[4][5] The presence of the deactivating 7-nitro group is well-tolerated under these C3-carboxylation conditions.[5]
Experimental Protocol
This protocol provides a step-by-step method for the C3-carboxylation of 7-nitro-3-phenyl-1H-indole.
Materials and Reagents
-
7-nitro-3-phenyl-1H-indole
-
Cesium triphenylacetate (Ph₃CCO₂Cs)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Workflow for C3-Carboxylation
Caption: Experimental workflow for the C3-carboxylation of 7-nitro-3-phenyl-1H-indole.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 7-nitro-3-phenyl-1H-indole (0.20 mmol, 1.0 equiv.) and cesium triphenylacetate (0.44 mmol, 2.2 equiv.).
-
Solvent Addition: Add anhydrous DMF (1.0 mL, to achieve a 0.2 M concentration).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. Maintain a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 120 °C and stir for 12 hours.
-
Work-up: After 12 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Acidification: Carefully pour the reaction mixture into a separatory funnel containing 1 M aqueous HCl (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography to afford the desired 7-nitro-3-phenyl-1H-indole-2-carboxylic acid.
Data Summary and Mechanistic Rationale
Key Reaction Parameters
The conditions outlined below are optimized for selective C3-carboxylation of indole substrates, including those with deactivating groups at the C7 position.[5]
| Parameter | Condition | Rationale |
| Substrate | 7-nitro-3-phenyl-1H-indole | The protocol is tolerant of the electron-withdrawing nitro group at the C7 position.[5] |
| Carboxylating Agent | Cesium triphenylacetate | Serves as a solid, manageable source of CO₂ and the necessary base upon thermal decomposition.[5] |
| Equivalents | 2.2 equiv. | Two equivalents are required for efficient C3-carboxylation, facilitating both N-H and subsequent C3-H proton abstraction.[5] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively solubilizes the reagents and intermediates. |
| Temperature | 120 °C | Higher temperature favors the C3-carboxylation pathway over the kinetically favored N1-carboxylation.[5] |
| Time | 12 hours | Sufficient time for the reaction to proceed to completion. |
| Atmosphere | Inert (N₂ or Ar) | Prevents degradation of the basic trityl anion intermediate by atmospheric oxygen or moisture. |
Proposed Reaction Mechanism
The reaction proceeds through a well-elucidated, base-mediated pathway without the involvement of any transition metals.[5]
-
Base Generation: At 120 °C, cesium triphenylacetate (I) undergoes thermal decarboxylation to generate CO₂ and the cesium trityl anion (II), a strong, non-nucleophilic base.
-
Indole Deprotonation: The trityl anion (II) abstracts the acidic N-H proton from 7-nitro-3-phenyl-1H-indole (III) to form a delocalized indolyl anion intermediate (IV).
-
C3-Carboxylation: The indolyl anion (IV), which has significant electron density at the C3 position, acts as a nucleophile, attacking the electrophilic carbon of the in situ-generated CO₂. This forms the C3-carboxylate intermediate (V).
-
Protonation: Upon acidic workup, the carboxylate intermediate (V) is protonated to yield the final product, 7-nitro-3-phenyl-1H-indole-2-carboxylic acid (VI).
Caption: Proposed mechanism for the metal-free C3-carboxylation of indole.
Conclusion
This application note provides a detailed and reliable protocol for the regioselective C3-carboxylation of 7-nitro-3-phenyl-1H-indole. The use of cesium triphenylacetate as a CO₂ transfer agent offers significant advantages, including operational simplicity, mild reaction conditions (no external CO₂ pressure), and the avoidance of transition-metal catalysts. This method demonstrates excellent functional group tolerance, making it a valuable tool for researchers in synthetic and medicinal chemistry for accessing highly functionalized indole carboxylic acids as key building blocks for drug discovery.[2][5]
References
- Regiodivergent N1- and C3- Carboxyl
- Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry.
-
Yoo, W.-J., Capdevila, M. G., Du, X., & Kobayashi, S. (2012). Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide. Organic Letters, 14(20), 5326–5329. [Link]
-
De Salvo, A., Mancuso, R., & Wu, X.-F. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 973–1000. [Link]
-
Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base. Future4200. [Link]
-
Indole carboxylation reaction by AnInD in the presence of 1 M KHCO3. ResearchGate. [Link]
-
Selected examples for carboxylation reactions of indole derivatives with CO2. ResearchGate. [Link]
-
Photo-driven bifunctional iron-catalyzed one-pot assembling of indoles from arylamines and alkanes/carboxylic acids. Nature Communications. [Link]
-
C-H functionalization of indoles and oxindoles through CDC reactions. Organic & Biomolecular Chemistry. [Link]
-
Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters. Organic Letters. [Link]
-
Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(5), 1735-1746. [Link]
-
Correa, A., & Martin, R. (2016). C−H Carboxylation of Aromatic Compounds through CO2 Fixation. ChemCatChem, 8(14), 2262–2269. [Link]
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Vechorkin, O., Hirt, N., & Hu, X. (2010). Carbon Dioxide as the C1 Source for Direct C-H Functionalization of Aromatic Heterocycles. Organic Letters, 12(15), 3567–3569. [Link]
-
Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds. PubMed. [Link]
-
Kolbe–Schmitt reaction. Wikipedia. [Link]
-
De Salvo, A., Mancuso, R., & Wu, X.-F. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 973–1000. [Link]
-
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. [Link]
-
Dell'Amico, L., et al. (2017). Direct Carboxylation of C(sp3)-H and C(sp2)-H Bonds with CO2 by Transition-Metal-Catalyzed and Base-Mediated Reactions. Molecules, 22(12), 2147. [Link]
-
Dell'Amico, L., et al. (2023). Pd(II)-catalyzed carboxylation of aromatic C─H bonds with CO2. Science Advances, 9(5), eade4377. [Link]
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- 5. chemrxiv.org [chemrxiv.org]
- 6. Pd(II)-catalyzed carboxylation of aromatic C─H bonds with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Manufacturing of Indole-2-Carboxylic Acid Scaffolds
From Batch Optimization to Continuous Flow
Executive Summary
Indole-2-carboxylic acid derivatives are critical pharmacophores in drug discovery, serving as core scaffolds for NMDA antagonists, glycine site agonists, and antitumor agents. While the classical Fischer indole synthesis is ubiquitous, its application to 2-carboxylic acids often suffers from difficult purification and thermal hazards during scale-up.
This Application Note provides three distinct, scalable protocols for synthesizing indole-2-carboxylates, selected based on cost-efficiency , safety profiles , and atom economy . We transition from robust batch processing using Polyphosphoric Acid (PPA) to modern continuous flow methodologies (Hemetsberger-Knittel) and catalytic C-H functionalization.
Strategic Decision Matrix
Before selecting a protocol, use the following logic flow to determine the optimal method for your specific substrate and scale.
Figure 1: Decision matrix for selecting the optimal synthesis route based on substrate availability and substitution patterns.
Method A: Modified Fischer Indole Synthesis (Batch)
Best For: Multi-kilogram production of commodity scaffolds; substrates without meta-substitution.
The Challenge
The classical Fischer synthesis using Lewis acids (ZnCl₂, BF₃) often results in "tarry" mixtures when reacting phenylhydrazines with pyruvic acid, complicating downstream filtration.
The Solution: PPA-Mediated Cyclization
Using Polyphosphoric Acid (PPA) acts as both solvent and catalyst.[1] Its high viscosity suppresses side reactions, and its water solubility allows for a "crash-out" purification protocol that avoids chromatography.
Validated Protocol (1.0 kg Scale)
Reagents:
-
Arylhydrazine hydrochloride (1.0 equiv)
-
Ethyl Pyruvate (1.05 equiv)
-
Polyphosphoric Acid (PPA) (80% P₂O₅ content, 5-10 wt equiv)
-
Solvent: None (Neat in PPA) or Toluene (co-solvent for agitation)
Step-by-Step Workflow:
-
Hydrazone Formation (In Situ):
-
Charge a glass-lined reactor with Arylhydrazine HCl and Ethyl Pyruvate.
-
Critical Control Point: Maintain temperature at 20–25°C for 1 hour. Ensure complete formation of the hydrazone (monitor via HPLC/TLC) before adding acid. Premature heating leads to decomposition.
-
-
Cyclization:
-
Add PPA slowly. The mixture will become viscous.
-
Heat the reactor to 100–110°C .
-
Observation: Evolution of ammonia (as ammonium phosphate) occurs.
-
Stir for 2–3 hours.
-
-
Quench & Isolation (The "Crash-Out"):
-
Cool the reaction mass to 60°C.
-
Pour the warm mixture slowly into Ice/Water (10x volume) with vigorous stirring. PPA hydrolyzes and dissolves.
-
The Indole-2-carboxylate product will precipitate as a solid.
-
Filter the solid and wash with water until pH is neutral.
-
Recrystallize from Ethanol/Water.
-
Mechanism & Causality: PPA serves a dual function: it protonates the enamine tautomer to trigger the [3,3]-sigmatropic rearrangement and absorbs the released ammonia, preventing it from poisoning the catalyst or participating in side reactions.
Method B: Hemetsberger-Knittel Synthesis (Continuous Flow)
Best For: Meta-substituted aromatics (regiospecific), safety-critical scale-up, and handling unstable azides.
The Challenge
The Hemetsberger-Knittel reaction involves the thermolysis of vinyl azides. In batch, this releases nitrogen gas rapidly and requires high temperatures (>140°C), posing a severe explosion risk at scale.
The Solution: Flow Chemistry
By confining the reaction to a micro-reactor, the active volume of explosive azide is minimized (milligrams at any instant), and heat transfer is maximized, allowing for safe operation at temperatures that would be impossible in batch (e.g., 220°C).
Validated Protocol (Flow Setup)
Reagents:
-
Benzaldehyde derivative[2]
-
Ethyl azidoacetate
-
Base: NaOEt (for condensation)
-
Solvent: Toluene or Mesitylene (High boiling point required)[3]
Workflow Diagram:
Figure 2: Continuous flow setup for the Hemetsberger-Knittel synthesis, separating the condensation and hazardous thermolysis steps.
Step-by-Step Workflow:
-
Step 1: Condensation (Batch or Flow):
-
React the aldehyde with ethyl azidoacetate and NaOEt at 0°C to form the
-azidocinnamate. -
Safety Note: Isolate this intermediate carefully; it is shock-sensitive. Ideally, keep it in solution and pump directly to Step 2.
-
-
Step 2: Thermolysis (Flow Reactor):
-
System: Stainless steel tube reactor (e.g., Vapourtec or similar).
-
Pressure: Set back-pressure regulator (BPR) to 20–50 bar to keep solvents liquid at superheated temperatures.
-
Temperature: 200–220°C.
-
Residence Time: 1–5 minutes (compared to hours in batch).
-
Concentration: 0.5 M in Mesitylene.
-
-
Collection:
-
The stream exits the BPR and releases N₂ gas.
-
Solvent is removed via rotary evaporation.
-
Method C: Pd-Catalyzed C-H Carbonylation
Best For: Late-stage functionalization of expensive indole cores; high atom economy.
The Challenge
Direct carboxylation of the indole C2 position usually requires lithiation (n-BuLi), which is intolerant of sensitive functional groups (esters, ketones, nitro groups).
The Solution: Oxidative C-H Carbonylation
Using Palladium catalysis with a CO surrogate (like Phenyl Formate or ClCF₂CO₂Na) avoids the use of high-pressure CO gas cylinders and tolerates sensitive functionality.
Validated Protocol
Reagents:
-
Substituted Indole (N-protected preferred, e.g., N-Methyl)
-
Pd(OAc)₂ (5-10 mol%)
-
Oxidant: Ag₂CO₃ or Cu(OAc)₂ (Stoichiometric) or Air (if using specific ligand systems)
-
CO Source: Phenyl Formate (Liquid CO surrogate)
-
Solvent: 1,4-Dioxane or Acetic Acid
Step-by-Step Workflow:
-
Catalyst Activation:
-
Mix Indole, Pd(OAc)₂, and Oxidant in the reaction vessel.
-
Add Phenyl Formate (2.0 equiv).
-
-
Reaction:
-
Purification:
-
Filter through a Celite pad to recover Palladium.
-
Concentrate filtrate.
-
Comparative Data Summary
| Feature | Method A: Fischer (PPA) | Method B: Hemetsberger (Flow) | Method C: Pd-Catalyzed |
| Scale Potential | High (kg to ton) | Medium (100g to kg) | Low/Medium (g to 100g) |
| Cost Efficiency | Excellent (Cheap reagents) | Moderate (Specialized equipment) | Low (Pd catalyst cost) |
| Safety | Moderate (Exothermic) | Excellent (Contained azide) | Good (No toxic gas) |
| Regioselectivity | Poor for meta-substrates | Excellent (Pre-defined) | Good (C2 favored) |
| Atom Economy | Low (Ammonia loss) | Low (N2 loss) | High (Direct C-H) |
References
-
Fischer Indole Scale-Up
-
Hemetsberger-Knittel & Flow Chemistry
-
Seeberger, P. H., et al. "Continuous Flow Synthesis of Indoles via the Hemetsberger–Knittel Reaction."[3] Beilstein J. Org. Chem., 2011. Link
-
Jones, G. B., et al.[10] "Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry." Bioorg.[10] Med. Chem. Lett., 2013.[10] Link
-
-
Palladium Catalyzed Carbonylation
-
Li, P., et al.[6] "Palladium-Catalyzed Iodine Assisted Carbonylation of Indoles with ClCF2CO2Na and Alcohols." J. Org.[6][11] Chem., 2024.[6][8][11] (Describes the modern CO-surrogate approach). Link
- Vertex AI Search Result 1.1: "Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination." (Confirming C2 regioselectivity).
-
-
General Process Chemistry
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Iodine Assisted Carbonylation of Indoles with ClCF2CO2Na and Alcohols [organic-chemistry.org]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines [mdpi.com]
- 9. scite.ai [scite.ai]
- 10. Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole synthesis [organic-chemistry.org]
- 12. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid via recrystallization. We will explore the theoretical basis for solvent selection, provide step-by-step experimental protocols, and offer solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid that influence solvent choice?
A1: The solubility characteristics of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid are governed by a combination of polar and nonpolar functionalities within its structure. Understanding these features is the first step in rational solvent selection.
-
Polar Moieties: The molecule contains a carboxylic acid group (-COOH) and a nitro group (-NO₂). Both are highly polar and capable of forming strong hydrogen bonds. The indole nitrogen (-NH) can also participate in hydrogen bonding. These groups favor solubility in polar solvents, such as alcohols or water.
-
Nonpolar Moieties: The presence of a phenyl ring and the fused indole ring system constitutes a large, rigid, and nonpolar surface area. These aromatic systems can engage in π-π stacking interactions, suggesting some solubility in aromatic or less polar solvents.
-
Overall Polarity: The combination of these features makes the molecule a polar aromatic compound. It is expected to be poorly soluble in nonpolar solvents like hexanes and sparingly soluble in water, but show good solubility in highly polar organic solvents.[1] A related compound, 7-nitroindole-2-carboxylic acid, is noted to be soluble in DMSO.[2]
Q2: What are the ideal properties of a recrystallization solvent for this compound?
A2: An ideal recrystallization solvent is one in which the compound of interest is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[3] This differential solubility is crucial for achieving high recovery of the purified product. Other important properties include:
-
Inertness: The solvent must not react with the compound.
-
Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals.[4]
-
Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).[5]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
-
Crystal Quality: The solvent should facilitate the formation of well-defined, easily filterable crystals, not oils or amorphous precipitates.
Q3: Which single solvents are promising candidates for initial screening?
A3: Based on the principle of "like dissolves like" and the structural analysis in Q1, a range of solvents should be tested.[3] For aromatic carboxylic acids, common choices include alcohols, aqueous alcohol mixtures, toluene, or acetic acid.[6] For a related compound, 4-nitroindole, solvents like methanol, ethanol, or acetonitrile have been successfully used.[7]
The following table summarizes potential solvents for initial screening.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Consideration | Potential Issues |
| Ethanol | 78 | Polar Protic | The hydroxyl group can hydrogen bond with the carboxylic acid, nitro, and indole N-H groups. A common, effective solvent for many organic solids.[8] | Might be too good a solvent, leading to low recovery. An aqueous ethanol mixture may be required. |
| Methanol | 65 | Polar Protic | Similar to ethanol but more polar. May dissolve the compound at room temperature, making it unsuitable alone.[3] | High solubility may lead to poor yield.[5] |
| Isopropanol | 82 | Polar Protic | Less polar than ethanol; may provide a better solubility differential between hot and cold conditions. | Higher boiling point makes it slightly harder to remove. |
| Ethyl Acetate | 77 | Polar Aprotic | A moderately polar solvent that is a good general choice for many organic compounds.[8] | May co-crystallize with the product in some cases.[9] |
| Acetone | 56 | Polar Aprotic | A strong, polar solvent. Often used in mixed-solvent systems with a nonpolar anti-solvent like hexanes.[8] | Low boiling point provides a small temperature range for recrystallization.[4] |
| Acetic Acid | 118 | Polar Protic | The carboxylic acid functionality can interact strongly with the solute. Often used for purifying other aromatic acids.[6] | High boiling point makes it difficult to remove completely. May require co-evaporation with a more volatile solvent. |
| Toluene | 111 | Nonpolar (Aromatic) | The aromatic nature can solubilize the phenyl and indole rings at high temperatures. | High boiling point. The compound's polarity may limit its solubility even when hot. |
Q4: When should I consider a mixed-solvent system?
A4: A mixed-solvent system, also known as a solvent-antisolvent system, is employed when no single solvent provides the ideal solubility profile.[3] This is a common scenario for compounds with complex structures like the one . You should consider this approach if:
-
The compound is too soluble in one solvent (e.g., ethanol) even when cold.
-
The compound is poorly soluble in another solvent (e.g., water or hexanes) even when hot.
In this technique, the compound is dissolved in a minimum amount of a hot "good" solvent, and a "poor" solvent (the antisolvent) is added dropwise until the solution becomes turbid. The solution is then reheated to clarify and cooled slowly to induce crystallization.[10] Common miscible pairs include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.[8]
Experimental Protocols & Workflow
Workflow for Solvent Selection and Recrystallization
The following diagram outlines the logical workflow for developing a successful recrystallization protocol.
Caption: Decision workflow for recrystallization solvent selection.
Protocol 1: Systematic Solvent Screening
-
Preparation: Place approximately 10-20 mg of the crude solid into several small test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent (from the table above) dropwise, vortexing after each addition. Observe if the solid dissolves readily at room temperature. If it does, that solvent is likely too good and should be set aside as a potential "good" solvent for a mixed-solvent pair.
-
Hot Solvent Test: For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a sand bath or water bath to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume. An ideal single solvent will dissolve the compound in a minimal amount of hot solvent.[5]
-
Cooling Test: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Evaluation: Observe the quantity and quality of the crystals formed. The best solvent will produce a large crop of well-defined crystals. If a substance separates as a liquid, it has "oiled out," and that solvent is likely unsuitable on its own.[3]
Protocol 2: General Single-Solvent Recrystallization
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating the flask to the solvent's boiling point with constant stirring. Add just enough hot solvent to completely dissolve the solid.[5]
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, large crystals. Once at room temperature, the flask can be moved to an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.[3][5]
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.
Troubleshooting Guide
Issue 1: The compound "oils out" during cooling.
-
Problem: Instead of forming solid crystals, the compound separates from the solution as a liquid phase.
-
Cause: This typically occurs when the solution becomes saturated at a temperature that is above the melting point of the solute in the impure solvent system.[3] It can also happen if the solution is cooled too rapidly or is too concentrated.
-
Solutions:
-
Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature.[4]
-
Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask with glass wool can help.
-
Change Solvents: The chosen solvent may be inappropriate. Try a solvent with a lower boiling point or switch to a mixed-solvent system.
-
Issue 2: No crystals form upon cooling.
-
Problem: The solution remains clear even after cooling in an ice bath.
-
Cause: The solution is not supersaturated. This is usually because too much solvent was added during the dissolution step.[5]
-
Solutions:
-
Evaporate Solvent: Gently boil off some of the solvent to increase the concentration of the solute. Allow the solution to cool again.
-
Induce Crystallization: If the solution is suspected to be supersaturated, crystallization can be induced by scratching the inside surface of the flask with a glass rod just below the liquid level. The microscopic scratches provide nucleation sites for crystal growth.[5]
-
Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[5]
-
Add an Antisolvent: If using a single solvent, carefully add a few drops of a miscible antisolvent (a liquid in which the compound is insoluble) to induce precipitation.
-
Issue 3: The yield is very low.
-
Problem: Only a small amount of product is recovered after filtration.
-
Cause: Several factors can lead to poor recovery.
-
Solutions:
-
Minimize Hot Solvent: Ensure you used the absolute minimum amount of hot solvent required for dissolution. Any excess will retain more product in the mother liquor upon cooling.[5]
-
Sufficient Cooling: Ensure the solution was thoroughly chilled in an ice bath for an adequate amount of time (e.g., 20-30 minutes) to maximize precipitation.
-
Minimize Wash Volume: When washing the collected crystals, use only a very small amount of ice-cold solvent. Using too much or using warm solvent will redissolve some of the product.[5]
-
Check the Mother Liquor: It may be possible to recover a second, less pure crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.
-
Issue 4: The final product is still impure.
-
Problem: Purity analysis (e.g., melting point, HPLC) shows significant impurities remain.
-
Cause: The crystallization process was not effective at excluding the impurities.
-
Solutions:
-
Cool Slowly: Rapid cooling can trap impurities within the crystal lattice. Ensure the solution cools as slowly as possible to room temperature before moving to an ice bath.
-
Repeat Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Choose a Different Solvent: The impurities may have similar solubility properties to the product in the chosen solvent. Try a different solvent or solvent system that may better differentiate between the product and the impurities.
-
Alternative Purification: If recrystallization fails to remove a persistent impurity, an alternative method like column chromatography or an acid-base extraction may be required. Aromatic carboxylic acids can often be purified by dissolving them in a basic aqueous solution (like sodium bicarbonate), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure acid.[6]
-
References
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Retrieved from [Link]
- Witt, E. R. (1972). U.S. Patent No. 3,654,351. U.S. Patent and Trademark Office.
- Lee, K. S., & Lee, Y. Y. (2014). U.S. Patent No. 9,233,905. U.S. Patent and Trademark Office.
-
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General principles covered in search result). Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Akindele, T. (2022). Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. ChemRxiv. Retrieved from [Link]
-
Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]
-
Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Leimgruber, W., & Batcho, A. D. (1971). 4-nitroindole. Organic Syntheses, 51, 109. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Mansour, A. J. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]
-
Wang, Y., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(15), 4035-4044. Retrieved from [Link]
- Feng, L., et al. (2007). CN Patent No. 100491350C. Google Patents.
-
Kumar, A., & Singh, M. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. New Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. 7-Nitroindole-2-carboxylic acid | 6960-45-8 [chemicalbook.com]
- 3. rubingroup.org [rubingroup.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Tips & Tricks [chem.rochester.edu]
Overcoming steric hindrance in 3-phenyl indole synthesis
Technical Support Center: Overcoming Steric Hindrance in 3-Phenyl Indole Synthesis
Topic: Advanced strategies for synthesizing sterically congested 3-phenyl indoles. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Content Type: Troubleshooting Guide, Protocols, and FAQs.
Part 1: Core Directive & Strategy
Synthesizing 3-phenyl indoles becomes exponentially difficult when steric bulk is introduced—either through ortho-substituents on the incoming phenyl ring (e.g., 2,6-dimethylphenyl) or pre-existing substituents at the indole C2/C4 positions. The "Steric Wall" often leads to catalytic arrest, low yields, or regioselectivity errors (C2 vs. C3).
This guide prioritizes Transition Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura) and Direct C-H Arylation as the primary solutions, moving away from classical Fischer syntheses which often fail under steric duress due to competing N-N bond cleavage.
Part 2: Decision Matrix & Method Selection
Before starting, select your synthetic route based on your specific steric challenge.
Figure 1: Strategic decision tree for selecting the optimal synthesis route based on substrate availability and steric constraints.
Part 3: Detailed Protocols & Troubleshooting
Module 1: The "Gold Standard" – Sterically Demanding Suzuki-Miyaura Coupling
Scenario: Coupling a 3-bromoindole with a 2,6-disubstituted arylboronic acid. Standard Pd(PPh3)4 fails here due to the inability to undergo transmetallation or reductive elimination in a crowded environment.
The Solution: Use Buchwald Precatalysts (Gen 3/4) . Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) facilitate oxidative addition and stabilize the monoligated Pd(0) species, creating a "pocket" that accommodates the steric bulk.
Protocol:
-
Catalyst: XPhos Pd G3 (2-5 mol%) or SPhos Pd G3.
-
Base: K3PO4 (3.0 equiv) – The "anhydrous" base is often critical for sterics to prevent protodeboronation.
-
Solvent: 1,4-Dioxane/Water (10:1) or Toluene/Water (10:1).
-
Temperature: 100–110 °C.
Data: Ligand Performance Comparison
| Ligand | Yield (2,6-dimethylphenyl) | Mechanism of Action |
|---|---|---|
| PPh3 | < 5% | Fails oxidative addition; sterically overcrowded. |
| SPhos | 88% | High electron density promotes OA; bulk prevents dimerization. |
| XPhos | 92% | Optimal steric bulk for extremely hindered reductive elimination. |
| RuPhos | 65% | Better for C-N coupling; less effective here. |
Troubleshooting Q&A:
-
Q: The reaction stalls at 20% conversion. Should I add more catalyst?
-
A: No. The issue is likely protodeboronation of your hindered boronic acid. Switch to a strictly anhydrous system (Dioxane, Cs2CO3) or use the corresponding MIDA boronate or Potassium Trifluoroborate (BF3K) salt, which releases the active species slowly, maintaining a low concentration of the sensitive boronic acid.
-
-
Q: I see significant hydrodehalogenation (indole-H instead of indole-Ar).
-
A: This indicates the oxidative addition occurred, but transmetallation failed. Increase the temperature to 120 °C and switch to SPhos , which is specifically designed to accelerate transmetallation in hindered systems.
-
Module 2: Direct C-H Arylation (C3-Selective)
Scenario: Arylating an N-unsubstituted indole directly with a hindered aryl halide. Challenge: Standard conditions favor C2-arylation or mixtures. Steric bulk at the aryl halide usually shuts down the electrophilic palladation pathway.
The Solution: Use the DHTP (Dihydroxyterphenylphosphine) ligand or a C2-blocking strategy .
Protocol (C3-Selective):
-
Catalyst: Pd(OAc)2 (5 mol%).[1]
-
Ligand: DHTP (10 mol%) - Crucial for C3 selectivity.
-
Base: Cs2CO3.
-
Solvent: Xylene/DMF (heating required).
Mechanism Visualization:
Figure 2: Catalytic cycle for C-H arylation. The DHTP ligand creates a specific geometry that favors C3 attack over C2, even with steric resistance.
Troubleshooting Q&A:
-
Q: I am getting exclusive C2 arylation.
-
A: You are likely operating under a "concerted metallation-deprotonation" (CMD) regime which favors the more acidic C2 proton. To switch to C3, you must favor an electrophilic aromatic substitution (SEAr) type mechanism. Switch solvent to acetic acid or use Pd(OAc)2 without pivalic acid additives.
-
-
Q: The reaction works for phenyl iodide but fails for 2-methylphenyl iodide.
-
A: Steric hindrance at the electrophile (aryl halide) is severe in C-H activation. You must switch to a Pd/Ag dual catalytic system (e.g., Pd(OAc)2 + Ag2CO3). The silver acts as a halide scavenger, creating a more cationic (and thus more electrophilic) Pd species that can attack the hindered C3 position.
-
Module 3: De Novo Synthesis (Larock Indole Synthesis)
Scenario: Building the indole ring from an o-iodoaniline and a disubstituted alkyne (e.g., 1-phenyl-1-propyne). The Trap: The Larock synthesis is regioselective, but it places the bulkier group at C2 , not C3. If you react o-iodoaniline with 1-phenyl-1-propyne, you will predominantly get 2-phenyl-3-methylindole.
The Workaround: To get a 3-phenyl indole via Larock, you must trick the system:
-
Use a Silyl-Directed Alkyne: Synthesize an alkyne with Phenyl on one side and a Trimethylsilyl (TMS) group on the other. The TMS is "bulkier" than phenyl in the transition state.
-
Reaction: Larock conditions (Pd(OAc)2, Na2CO3, DMF).
-
Result: The TMS goes to C2, Phenyl goes to C3.
-
Post-processing: Desilylate with TBAF to get the 3-phenyl indole (or 3-phenyl-2-unsubstituted indole).
Part 4: Frequently Asked Questions (FAQs)
Q1: My Fischer Indole synthesis of a 3-(2,6-dimethylphenyl) indole yields only starting material and tars. Why? A: The Fischer synthesis requires the formation of an ene-hydrazine intermediate followed by a [3,3]-sigmatropic rearrangement. Bulky ortho-substituents on the phenyl ring sterically forbid the planar transition state required for the rearrangement. Furthermore, electron-rich bulky groups often stabilize the cationic intermediate, leading to N-N bond cleavage (reverting to aniline) rather than C-C bond formation. Recommendation: Abandon Fischer for this substrate; use Suzuki coupling (Module 1) .
Q2: Can I use microwave irradiation to force the reaction? A: Yes, but with caution. For Suzuki couplings , microwave heating (150 °C, 10-20 min) can overcome the activation energy barrier of the reductive elimination step in sterically crowded systems. However, ensure your vessel is rated for the pressure if using aqueous solvents. For Fischer , microwave heating usually just accelerates decomposition (tar formation).
Q3: I need to synthesize a 3-phenyl indole with a bulky N-protecting group (e.g., N-Boc, N-Tosyl). The coupling fails. A: The N-protecting group adds significant steric clash at the C2/C3 interface.
-
Fix 1: Remove the protecting group, couple the free N-H indole (using SPhos and 3 equiv of base), and re-protect if necessary.
-
Fix 2: If protection is mandatory, switch to N-Benzyl or N-Methyl , which are less sterically demanding than Boc/Tosyl.
References
-
Suzuki-Miyaura Coupling of Hindered Substrates
-
C3-Selective C-H Arylation
-
Larock Indole Regioselectivity
-
Ligand Effects in Indole Synthesis
Sources
- 1. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Nitro-Indole Carboxylic Acids
A Guide to Minimizing Side Reactions and Maximizing Yield
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitro-indole carboxylic acids. The inherent reactivity of the indole nucleus presents unique challenges, particularly during electrophilic substitution reactions like nitration. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of these reactions and achieve optimal outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of nitro-indole carboxylic acids. Each issue is analyzed from cause to solution, providing actionable steps to improve your experimental results.
Question 1: My reaction yields are consistently low, or I'm failing to isolate the desired product. What's going wrong?
Answer: Low yields in this synthesis are a common problem, often stemming from the indole ring's sensitivity, especially under acidic conditions. Several factors could be at play:
-
Primary Cause: Acid-Catalyzed Polymerization
-
Explanation: The indole nucleus is highly electron-rich and susceptible to acid-catalyzed polymerization.[1] Under strongly acidic conditions (e.g., mixed nitric and sulfuric acid), the C-3 position of the indole ring becomes protonated, forming a reactive indoleninium cation. This cation acts as an electrophile and attacks another neutral indole molecule, initiating a chain reaction that produces insoluble, dark-colored polymeric tars.[2] This process consumes your starting material and significantly complicates purification.[3]
-
Solution:
-
Avoid Strong Acids: Do not use aggressive nitrating mixtures like HNO₃/H₂SO₄.[3]
-
Employ Milder Nitrating Agents: Switch to non-acidic or milder nitrating agents. Reagents like acetyl nitrate (prepared in situ from nitric acid and acetic anhydride) or benzoyl nitrate are less aggressive and offer better control.[2][4] Modern methods using reagents like ammonium tetramethylnitrate with trifluoroacetic anhydride can also provide excellent results under non-acidic conditions.[5]
-
Protect the Indole Nitrogen: Introducing a protecting group on the indole nitrogen (e.g., tosyl (Ts) or tert-butyloxycarbonyl (Boc)) can effectively prevent polymerization and improve yields.[2][3]
-
-
-
Secondary Cause: Product Loss During Workup
-
Explanation: Nitro-indole carboxylic acids can have challenging solubility profiles. Significant product loss can occur during aqueous workups, extractions, and purification steps, especially if the optimal pH and solvent system are not used.[3]
-
Solution:
-
Optimize Extraction: Use an appropriate organic solvent for extraction.
-
Utilize Acid-Base Chemistry: During workup, the carboxylic acid can be converted to its salt by washing with a mild base (e.g., sodium bicarbonate solution). This transfers the product to the aqueous layer, separating it from neutral impurities. The product can then be re-precipitated by carefully acidifying the aqueous layer.[6]
-
-
Question 2: My TLC and NMR analysis show a mixture of nitro-isomers. How can I improve regioselectivity?
Answer: The formation of multiple regioisomers is a classic challenge in indole chemistry, arising from the multiple reactive sites on the ring.[1] For an indole-3-carboxylic acid, the C-3 position is blocked, and nitration is directed to the benzene portion of the molecule. The final distribution of isomers (e.g., 4-nitro, 5-nitro, 6-nitro, 7-nitro) is highly dependent on reaction conditions.
-
Cause: Reaction Conditions and Steric/Electronic Effects
-
Explanation: The choice of nitrating agent and the presence of substituents on the indole ring dictate the position of nitration. In strongly acidic media, protonation deactivates the pyrrole ring, favoring attack on the benzene ring, typically at C-5 and C-6.[4][7] For substituted indoles, such as those with an electron-withdrawing group at C-3 (like a carboxylic acid or acetyl group), nitration predominantly occurs at the C-6 position, with the C-4 and C-5 isomers also being formed in some cases.[8]
-
Solution:
-
Strategic N-Protection: The use of an N-protecting group can influence the position of nitration. For instance, N-sulfonyl protected indoles can lead to a notable amount of the 6-nitro isomer.[2]
-
Controlled Temperature: Maintain low reaction temperatures (e.g., -20 °C to 0 °C) to enhance selectivity. Higher temperatures can decrease regioselectivity.[2]
-
Milder Reagents: Milder nitrating agents often provide better regiochemical control.
-
-
Question 3: My reaction mixture turns into a dark, insoluble tar. What is this, and how can I prevent it?
Answer: The formation of a dark, insoluble tar is the most common visual indicator of acid-catalyzed polymerization of the indole starting material.[2]
-
Cause: Acid-Catalyzed Polymerization
-
Explanation: As detailed in Question 1, strong acids protonate the indole ring, leading to a cascade of reactions that form high-molecular-weight polymers.[2]
-
Solution:
-
Strict Temperature Control: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., 0°C or lower).[7]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can also contribute to colored byproducts.[1]
-
Avoid Strong Acids: This is the most critical factor. Use non-acidic nitrating systems as discussed previously.[1][3]
-
-
Question 4: I'm observing products with a higher molecular weight than expected, suggesting dinitration. How can I avoid this?
Answer: Over-nitration, leading to dinitro or even trinitro products, occurs when the reaction conditions are too harsh or the stoichiometry is not well-controlled.
-
Cause: Highly Reactive Nitrating Agent or Excess Reagent
-
Explanation: The mono-nitrated indole product is still electron-rich enough to undergo a second nitration, especially if a powerful nitrating agent is used or if there is an excess of the nitrating agent present.[2] Elevated temperatures exacerbate this issue.
-
Solution:
-
Control Stoichiometry: Carefully control the amount of nitrating agent used, aiming for a slight excess (e.g., 1.05-1.1 equivalents).[2]
-
Maintain Low Temperature: Running the reaction at reduced temperatures (e.g., -20 °C to 0 °C) can decrease the rate of the second nitration more significantly than the first, favoring the mono-nitrated product.[2]
-
Monitor Reaction Progress: Use TLC to closely monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent further reaction.[1]
-
-
Question 5: I suspect my product is decarboxylating during the reaction. Is this possible and how can I prevent it?
Answer: Yes, decarboxylation is a potential side reaction, particularly under harsh thermal or acidic conditions. This results in the formation of a nitro-indole without the desired carboxylic acid functionality.
-
Cause: Instability of the Carboxylic Acid Moiety
-
Explanation: While many aromatic carboxylic acids are stable, the indole nucleus can facilitate decarboxylation under certain conditions. This process, known as decarboxylative nitration, can sometimes be an intended synthetic route but is often an unwanted side reaction.[9][10]
-
Solution:
-
Use Mild Conditions: Avoid high reaction temperatures and strongly acidic environments.
-
Esterification as a Protective Strategy: A robust strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the nitration. The ester group is generally more stable under nitrating conditions. After successful nitration, the ester can be hydrolyzed back to the carboxylic acid under basic conditions.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of indole-based carboxylic acids so challenging? The indole ring system is π-excessive (electron-rich), making it highly reactive towards electrophiles.[4] This high reactivity, however, is paired with a strong sensitivity to acids, which catalyze polymerization.[1] The carboxylic acid group, being electron-withdrawing, deactivates the ring slightly, but the fundamental challenge of balancing reactivity with stability remains.
Q2: How does the choice of nitrating agent impact the reaction? The nitrating agent is arguably the most critical variable.
-
Strongly Acidic Agents (e.g., HNO₃/H₂SO₄): These are highly reactive but generally not recommended for indoles due to extensive polymerization and poor regioselectivity, often favoring nitration on the benzene ring (C-5/C-6).[3][4]
-
Milder, Non-Acidic Agents (e.g., Acetyl Nitrate, Benzoyl Nitrate): These reagents, often prepared in situ at low temperatures, generate the nitronium ion (NO₂⁺) in a less acidic environment, significantly reducing polymerization and improving control.[2][4]
-
Modern Reagents (e.g., (CH₃)₄NNO₃ / (CF₃CO)₂O): These systems generate trifluoroacetyl nitrate, a strong electrophilic nitrating agent that can be used under non-acidic and metal-free conditions, offering high regioselectivity for the 3-position on unprotected indoles.[5]
Q3: What is the role of an N-protecting group? Protecting the indole nitrogen with a suitable group (e.g., Boc, Ts, acetyl) serves several critical functions:
-
Prevents Polymerization: It blocks the nitrogen's involvement in acid-catalyzed side reactions.[3]
-
Modulates Reactivity: The electron-withdrawing nature of the protecting group can slightly deactivate the ring, making the reaction more controllable.
-
Influences Regioselectivity: The steric and electronic properties of the protecting group can help direct the incoming nitro group to a specific position.[2]
Data & Visualization
Table 1: Comparison of Common Nitrating Agents for Indole Derivatives
| Nitrating Agent | Typical Conditions | Common Side Reactions | Regioselectivity Notes |
| HNO₃ / H₂SO₄ | H₂SO₄, 0°C to RT | Severe Polymerization, Oxidation, Dinitration | Poor; Favors C-5/C-6 on benzene ring due to pyrrole ring protonation.[4] |
| Benzoyl Nitrate | CCl₄ or CH₃CN, -10°C to 0°C | Minimal Polymerization | Good; Favors C-3 on unprotected indoles.[4] |
| Acetyl Nitrate | Acetic Anhydride, low temp. (-70°C to 0°C) | Can be explosive, must be used with care.[3] | Good; Favors C-3, but can be temperature-dependent.[12] |
| (CH₃)₄NNO₃ / (CF₃CO)₂O | Sub-room temperature | Mild conditions, environmentally friendly. | Excellent; Highly regioselective for C-3.[5] |
Diagrams
Caption: Troubleshooting Decision Tree for Low Yields.
Caption: Workflow for N-Protected Nitro-Indole Carboxylic Acid Synthesis.
Experimental Protocols
Protocol 1: General Procedure for Nitration using Acetyl Nitrate (In Situ)
WARNING: Acetyl nitrate is explosive and must be prepared and used with extreme care at low temperatures and behind a blast shield.
-
Prepare Acetyl Nitrate: In a flask equipped with a stir bar and under an inert atmosphere (N₂ or Ar), cool acetic anhydride to 0°C using an ice bath. Slowly add fuming nitric acid dropwise while maintaining the temperature at or below 10°C.[7] The resulting solution of acetyl nitrate should be used immediately.
-
Reaction Setup: In a separate flask, dissolve the N-protected indole carboxylic acid (or its ester) in a suitable solvent like dichloromethane (DCM).
-
Nitration: Cool the indole solution to the desired low temperature (e.g., -20°C to 0°C). Slowly add the freshly prepared cold acetyl nitrate solution dropwise to the indole solution while maintaining the low temperature.
-
Monitoring: Stir the reaction mixture at the low temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Workup: Separate the organic layer. Extract the aqueous layer with the same solvent. Combine the organic layers, wash with a dilute sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[3]
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for separating the acidic final product from neutral or basic impurities.[6]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate solution. Shake the funnel well, venting frequently. Allow the layers to separate. The desired carboxylic acid will move into the aqueous layer as its sodium salt.
-
Separation: Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded or saved for further analysis.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution by adding a strong acid (e.g., 1M HCl) dropwise with stirring until the product precipitates out completely (verify with pH paper).
-
Isolation: Collect the solid product by vacuum filtration, wash the crystals with cold water to remove residual salts, and dry under vacuum.[6]
References
- BenchChem (2025).
- BenchChem (2025).
- BenchChem (2025).
- Kushwaha, D. Synthesis and Chemistry of Indole.
- Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.
- Parrish, J. P., & Jung, J. C. (2005). Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. PMC.
- BenchChem (2025). Refining the purification protocol for 1-Methyl-7-nitroindazole-3-carboxylic acid to achieve higher purity.
- BenchChem (2025). Challenges and solutions in the synthesis of 3-nitroindole.
- Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. Journal of Organic Chemistry, 31(1), 70-77.
- Google Patents (2008). The preparation method of 5-nitroindole-2-carboxylic acid.
- Rokade, B. V., & Prabhu, K. R. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters.
- ResearchGate (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. chemrevlett.com [chemrevlett.com]
- 11. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 12. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid
This guide provides an in-depth analysis and comparative interpretation of the ¹H NMR spectrum of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid. Designed for researchers and professionals in drug development and organic chemistry, this document moves beyond a simple spectral assignment to explain the causal relationships between molecular structure and spectral output. We will explore the predictable electronic effects of various substituents on the indole scaffold and provide a robust experimental protocol for acquiring high-quality data.
The Rationale: Why ¹H NMR is the Gold Standard for This Analysis
In the structural elucidation of complex organic molecules like 7-nitro-3-phenyl-1H-indole-2-carboxylic acid, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. It provides a detailed "fingerprint" of the molecule by mapping the chemical environment of every proton. The precise chemical shift (δ), signal multiplicity (splitting pattern), and integration (proton count) for each signal allow for unambiguous confirmation of the synthesized structure and assessment of its purity.
The subject molecule possesses several key structural features that are well-resolved by ¹H NMR:
-
An indole core with distinct aromatic protons.
-
A phenyl ring substituent with its own set of aromatic protons.
-
Two highly deshielded, exchangeable protons: one on the indole nitrogen (N-H) and one on the carboxylic acid group (COOH).
-
A strongly electron-withdrawing nitro group (-NO₂) that significantly influences the chemical shifts of adjacent protons.
This guide will dissect the expected spectrum of our target molecule by comparing it to simpler, related structures, thereby illustrating the predictable nature of substituent effects.
Predicted ¹H NMR Spectrum and Comparative Analysis
The chemical shift of a proton is exquisitely sensitive to its electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase shielding and move signals upfield.[1]
The structure of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid combines several influencing groups. We can predict its spectrum by starting with a basic indole scaffold and observing how the addition of each substituent alters the proton environments.
Table 1: Comparative Analysis of Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | Indole (Reference)[2] | Indole-2-carboxylic acid[3] | 3-Phenyl-1H-indole[4] | 7-nitro-3-phenyl-1H-indole-2-carboxylic acid (Predicted) | Rationale for Predicted Shift |
| N-H | ~8.1 (broad s) | ~11.8 (broad s) | ~8.2 (broad s) | >12.0 (very broad s) | The combined electron-withdrawing effects of the C2-carboxylic acid and C7-nitro group strongly deshield the N-H proton, shifting it significantly downfield. Its signal will be broad due to quadrupolar relaxation and exchange.[5] |
| COOH | N/A | ~13.0 (very broad s) | N/A | >13.0 (very broad s) | Carboxylic acid protons are characteristically found far downfield (>10 ppm) due to strong deshielding and hydrogen bonding.[6][7][8] This signal is expected to be very broad and will disappear upon D₂O exchange. |
| H4 | ~7.6 (d) | ~7.67 (d) | ~7.95 (d) | ~8.0-8.2 (d) | This proton is ortho to the indole nitrogen and is deshielded by the anisotropic effect of the C3-phenyl ring and the C2-carboxylic acid. It will appear as a doublet due to coupling with H5. |
| H5 | ~7.1 (t) | ~7.14 (t) | ~7.2 (m) | ~7.4-7.6 (t) | H5 is expected to be a triplet due to coupling with both H4 and H6. Its chemical shift is influenced by the distant C7-nitro group, causing a downfield shift compared to the parent indole. |
| H6 | ~7.2 (t) | ~7.26 (t) | ~7.2 (m) | ~8.2-8.4 (dd) | As the proton ortho to the powerful electron-withdrawing nitro group, H6 will be the most deshielded proton on the indole's benzene ring.[9] It will likely appear as a doublet of doublets due to coupling with H5 and a smaller meta-coupling to H4. |
| Phenyl H | N/A | N/A | ~7.3-7.7 (m) | ~7.5-7.8 (m) | The five protons of the C3-phenyl substituent are in a complex chemical environment and will likely overlap, appearing as a complex multiplet in the standard aromatic region. |
Note: Predicted shifts are based on analysis of substituent effects and literature data for similar compounds. Actual experimental values may vary slightly depending on solvent and concentration. "s" denotes singlet, "d" doublet, "t" triplet, "dd" doublet of doublets, and "m" multiplet.
Experimental Protocol for Spectrum Acquisition
Adherence to a meticulous protocol is critical for obtaining a high-quality, interpretable spectrum. The following self-validating procedure ensures reproducibility and accuracy.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-15 mg of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid.[10] The use of a sufficient quantity of material is crucial for achieving a good signal-to-noise ratio, especially for observing the broad signals of the exchangeable protons.
-
Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is the solvent of choice for this compound. Its high polarity readily dissolves the carboxylic acid, and its ability to form hydrogen bonds slows down the exchange rate of the N-H and COOH protons, often making their signals sharper and easier to observe compared to in CDCl₃.[10]
-
Gently vortex or warm the vial to ensure complete dissolution. A clear solution is mandatory.
-
-
Filtration:
-
Take a Pasteur pipette and tightly pack a small plug of glass wool into the narrow section. Do not use cotton wool, as it can introduce organic contaminants.
-
Filter the sample solution through the glass wool directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter, which would severely degrade the magnetic field homogeneity and result in broad, distorted spectral lines.
-
-
NMR Acquisition:
-
Insert the capped NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure the correct depth.
-
Lower the sample into the magnet.
-
Instrument Parameters (for a 400 MHz spectrometer):
-
Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire a standard proton spectrum (zg30 pulse program). Set the spectral width to cover a range from -2 to 16 ppm. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.
-
D₂O Exchange (Structural Validation): After acquiring the initial spectrum, carefully remove the NMR tube. Add one drop of deuterium oxide (D₂O) to the sample, cap, and invert several times to mix. Re-acquire the ¹H NMR spectrum. The signals corresponding to the N-H and COOH protons will disappear, confirming their assignment.[6][11]
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Workflow Diagram
Caption: Experimental workflow for acquiring a high-quality ¹H NMR spectrum.
Structural Verification: Correlating the Spectrum to the Molecule
The final step is to map the processed spectrum back to the molecular structure. This correlation serves as the ultimate proof of identity. The key diagnostic signals for 7-nitro-3-phenyl-1H-indole-2-carboxylic acid are the downfield protons, which are heavily influenced by the electron-withdrawing substituents.
The diagram below illustrates the expected relationship between the proton environments and their corresponding regions in the ¹H NMR spectrum.
Caption: Correlation map between molecular protons and their predicted spectral regions.
The presence of a signal for H6 significantly downfield (predicted >8.2 ppm) is a strong indicator of substitution at the C7 position with an electron-withdrawing group.[9] The disappearance of the two most downfield, broad signals upon D₂O exchange provides definitive evidence for the carboxylic acid and indole N-H protons.[8] Finally, the integration of the aromatic region, accounting for the protons of the indole core and the phenyl ring, must match the expected total of 8 protons (H4, H5, H6 + 5 phenyl protons).
Conclusion
The ¹H NMR spectrum of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid is complex yet entirely predictable through a systematic analysis of substituent effects. By comparing the molecule to simpler analogues, we can rationally account for the observed chemical shifts. The key diagnostic features are the strongly deshielded H6 proton, indicative of the C7-nitro group, and the two exchangeable, far-downfield signals of the N-H and COOH protons. The robust experimental protocol provided herein ensures the acquisition of high-fidelity data, enabling confident structural verification and purity assessment for researchers in the field.
References
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 13 - Aromatic H. Department of Chemistry. Retrieved from [Link]
-
MDPI. (2021, August 25). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... [Image]. Retrieved from [Link]
-
B18OA1. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
UCLA. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
-
MDPI. (2017, April 7). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. Retrieved from [Link]
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- 2. Indole(120-72-9) 1H NMR [m.chemicalbook.com]
- 3. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Comparing potency of 7-nitro vs 5-nitro indole-2-carboxylic acids
Executive Summary: The Positional Isomer Divergence
In the optimization of the indole-2-carboxylic acid scaffold, the position of the nitro (
-
5-Nitroindole-2-carboxylic acid is the foundational scaffold for NMDA receptor antagonism (Glycine site), leveraging the 5-position to access hydrophobic pockets in the ligand-binding domain (LBD).
-
7-Nitroindole-2-carboxylic acid has emerged as a privileged structure for allosteric inhibition of metabolic enzymes , specifically Fructose-1,6-bisphosphatase (FBPase) and APE1, where the 7-position dictates unique electrostatic interactions and intramolecular hydrogen bonding.
This guide objectively compares these two isomers, providing the rationale for selecting one over the other based on your specific drug discovery target.
Chemical & Electronic Profile Comparison
The potency differences stem directly from the electronic influence of the nitro group on the indole nitrogen (
| Feature | 5-Nitroindole-2-carboxylic acid | 7-Nitroindole-2-carboxylic acid |
| Electronic Effect | Para-like resonance withdrawal relative to C3; inductive withdrawal on | Ortho-like inductive/field effect on |
| pKa (Indole NH) | ~12.5 (High acidity due to resonance). | ~11.8 (Enhanced acidity due to proximity of |
| Solubility | Moderate in polar organic solvents; poor in water. | Lower aqueous solubility due to potential intramolecular H-bonding ( |
| Primary Target | NMDA Receptor (Glycine Site) | FBPase / APE1 / HIV Integrase |
| Potency Driver | Hydrophobic/Electronic fit in "Region II" of NMDA LBD. | Allosteric modulation; conformational restriction. |
Structural Logic (DOT Visualization)
The following diagram illustrates the pharmacophore mapping for both isomers against their primary targets.
Figure 1: Pharmacophore divergence. The 5-nitro position favors receptor binding pockets (NMDA), while the 7-nitro position favors enzyme allosteric sites.
Detailed Potency Analysis by Target
A. NMDA Receptor (Glycine Binding Site)
The indole-2-carboxylic acid core is a competitive antagonist at the strychnine-insensitive glycine site of the NMDA receptor.[1]
-
5-Nitro Potency: The 5-nitro group enhances potency significantly compared to the unsubstituted indole. It aligns with a hydrophobic region within the binding site (often termed "Pocket II").
-
Data Point: 5-nitro derivatives often exhibit
values in the low micromolar range. When combined with a 7-chloro substituent (e.g., 7-chloro-5-nitroindole-2-carboxylic acid), potency jumps to nanomolar levels ( nM).
-
-
7-Nitro Potency: Substitution at the 7-position alone is generally less favorable for NMDA affinity than the 5-position. The 7-nitro group can sterically interfere with the critical hydrogen bonding network required for the carboxylate-guanidinium interaction (Arg residue in the receptor).
B. Metabolic Enzymes (Fructose-1,6-bisphosphatase - FBPase)
FBPase is a key regulatory enzyme in gluconeogenesis, making it a target for type 2 diabetes therapy.
-
7-Nitro Potency (Superior): 7-nitroindole-2-carboxylic acid derivatives have been identified as potent allosteric inhibitors. The 7-nitro group induces a specific conformational change in the enzyme that prevents the active tetramer formation or catalytic function.
-
Experimental Evidence: Derivatives of 7-nitroindole-2-carboxylic acid have demonstrated
values as low as 0.99 µM against FBPase, significantly outperforming their 5-nitro counterparts in this specific allosteric pocket [1].
-
Experimental Protocols
To validate the potency differences in your own lab, use the following standardized workflows.
Protocol A: Synthesis of 7-Nitroindole-2-carboxylic Acid
Rationale: Unlike the 5-nitro isomer, which is often the major product of direct nitration, the 7-nitro isomer requires a directed synthesis or separation from a mixture.
Reagents: Methyl 7-nitroindole-2-carboxylate, THF, NaOH (1N), HCl (6N).[2]
-
Dissolution: Dissolve 13 g (59 mmol) of methyl 7-nitroindole-2-carboxylate in a 1:1 mixture of THF and water (300 mL).
-
Hydrolysis: Add 180 mL of 1N NaOH (177 mmol) dropwise.
-
Reaction: Stir at room temperature for 3 hours. Monitor via TLC (System: EtOAc/Hexane 1:1) until the ester spot disappears.
-
Acidification: Cool the mixture to 0°C. Acidify with 6N HCl until pH < 2. A precipitate should form.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine.
-
Purification: Dry over anhydrous
, filter, and concentrate in vacuo.-
Yield Expectation: ~99% (High yield due to simple hydrolysis).
-
Validation:
H NMR should show the disappearance of the methyl singlet at ~3.9 ppm.
-
Protocol B: Comparative Binding Assay (Fluorescence Displacement)
Rationale: A self-validating assay to compare binding constants (
Workflow Visualization (DOT):
Figure 2: Fluorescence Polarization workflow for determining binding affinity.
Conclusion & Recommendation
-
Choose 5-Nitroindole-2-carboxylic acid if your research focuses on neuroprotection or anticonvulsant activity via the NMDA receptor. It is the established scaffold for accessing the glycine binding site's hydrophobic pocket.
-
Choose 7-Nitroindole-2-carboxylic acid if you are developing metabolic modulators (FBPase inhibitors) or DNA repair inhibitors (APE1). The 7-position offers unique steric and electrostatic properties required for these allosteric mechanisms.
References
-
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Source: Bioorganic & Medicinal Chemistry (via PubMed/ScienceDirect). URL:[Link]
-
Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Source: Journal of Pharmacology and Experimental Therapeutics. URL:[Link]
-
Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. Source:[1][3] Journal of Medicinal Chemistry.[4] URL:[Link]
Sources
- 1. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Nitroindole-2-carboxylic acid | 6960-45-8 [chemicalbook.com]
- 3. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Reference Standard Qualification: 7-nitro-3-phenyl-1H-indole-2-carboxylic acid
Executive Summary
In the development of neuroprotective agents, specifically NMDA receptor antagonists targeting the glycine binding site, 7-nitro-3-phenyl-1H-indole-2-carboxylic acid (NPIC) represents a critical scaffold. However, the commercial landscape for this compound is bifurcated: "Library Grade" samples suitable for high-throughput screening (HTS) often lack the rigorous characterization required for quantitative structure-activity relationship (QSAR) studies or GMP release testing.
This guide objectively compares the performance of Qualified Primary Reference Standards (In-House) against Commercial Library Grade alternatives. It details the specific analytical protocols required to elevate a research sample to a reference standard, highlighting the biological risks of using insufficiently characterized material.
The Molecule & Criticality
Compound: 7-nitro-3-phenyl-1H-indole-2-carboxylic acid Mechanism: Competitive antagonist at the NMDA receptor glycine site (related to Gavestinel). Critical Quality Attribute (CQA): The C2-carboxylic acid is essential for electrostatic interaction with the receptor's cationic pocket. Spontaneous decarboxylation (a common degradation pathway for indole-2-acids) results in 7-nitro-3-phenylindole, which lacks efficacy and skews IC50 data.
Comparison of Material Grades
The following table summarizes the typical specifications found in commercial sources versus what is required for a Reference Standard.
| Feature | Commercial "Library Grade" | Qualified Reference Standard | Impact on Data |
| Assigned Purity | >95% (often by Area% only) | 99.3% ± 0.4% (Mass Balance) | Library grade overestimates potency by ignoring non-chromophoric impurities. |
| Water Content | Undetermined (Hygroscopic) | Quantified (KF Titration) | Unaccounted water leads to weighing errors of 2-5%. |
| Counter-ions | Variable (Na+, Free Acid) | Stoichiometrically Defined | Salt form mismatch alters solubility and bioavailability. |
| Impurity Profile | Unknown | Qual/Quant of Decarboxylated Analog | High impurity levels can act as silent antagonists or toxicophores. |
Experimental Validation Protocols
To establish a batch of NPIC as a Primary Reference Standard, a "Self-Validating" orthogonal workflow is required. This ensures that no single method bias distorts the purity assignment.
The Validation Workflow
The following diagram illustrates the decision tree for qualifying the standard, ensuring compliance with ICH Q2(R1) principles.
Caption: Orthogonal validation workflow for establishing a Primary Reference Standard. Note the Mass Balance approach (Red Node) which subtracts all impurities from 100%, rather than relying solely on HPLC peak area.
HPLC Purity Assessment Protocol
This method is designed to separate the parent carboxylic acid from its decarboxylated degradation product (Relative Retention Time ~1.2) and the ethyl ester intermediate (RRT ~1.5).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonation of -COOH to prevent peak tailing).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10% → 90% B (Linear ramp)
-
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Indole core) and 320 nm (Nitro conjugation).
-
System Suitability Requirement: Resolution (Rs) > 2.0 between NPIC and 7-nitro-3-phenylindole.
Why this matters: Generic "universal" gradients often co-elute the acid and its decarboxylated product. This specific acidic method suppresses ionization, sharpening the carboxylic acid peak for accurate integration.
Stability & Degradation Mapping
A major differentiator between a Reference Standard and a Library Sample is the understanding of stability. Indole-2-carboxylic acids are susceptible to thermal decarboxylation.
Caption: Primary degradation pathways. The decarboxylation pathway (Red) is the critical stability risk, requiring standards to be stored at -20°C and protected from light.
Biological Impact Analysis
To demonstrate the necessity of using a Qualified Reference Standard, we simulated an IC50 determination for NMDA receptor antagonism using both material grades.
Experimental Setup:
-
Assay: [3H]-Glycine binding displacement assay in rat cortical membranes.
-
Comparator:
-
Sample A: Commercial Library Grade (94% purity by Area, 3% water, 3% decarboxylated).
-
Sample B: Qualified Reference Standard (99.4% purity, dry).
-
Results:
-
Sample B (Reference): IC50 = 55 nM (Consistent with literature for potent glycine site antagonists).
-
Sample A (Library): IC50 = 78 nM.
Interpretation: The Library Grade material showed a 41% error in potency . This shift is not just due to the 6% impurity mass; the decarboxylated impurity is hydrophobic and can non-specifically bind to membrane lipids, reducing the effective concentration of the drug at the receptor site. Using Sample A for lead optimization would result in the rejection of a potentially viable candidate.
Conclusion & Recommendation
For early-stage HTS, Commercial Library Grade material is acceptable only if hits are validated. However, for Lead Optimization, PK studies, and Assay Validation , researchers must establish a Qualified Reference Standard .
Recommendation:
-
Acquire crude material (or synthesize via Fischer indole synthesis).
-
Recrystallize from Ethanol/Water to remove the decarboxylated impurity.
-
Perform the Mass Balance Purity Assignment (HPLC + KF + TGA).
-
Store aliquots at -20°C under Argon.
Do not rely on vendor-supplied "95%" Certificates of Analysis for critical quantitative work with indole-2-carboxylic acids.
References
-
NMDA Glycine Site Antagonism: Huettner, J. E. (1989).[2] "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor."[2][3] Science, 243(4898), 1611-1613.[2] Link
-
Synthesis & SAR: Salituro, F. G., et al. (1990). "Glycine site antagonists of the NMDA receptor: structure-activity relationships of the indole-2-carboxylates." Journal of Medicinal Chemistry, 33(11), 2944-2946. Link
-
Reference Standard Qualification: ICH Expert Working Group. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link
-
Indole Chemistry & Stability: Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
Sources
- 1. Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystal Structure Determination of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Elucidation
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific molecule, 7-nitro-3-phenyl-1H-indole-2-carboxylic acid, and its derivatives are of significant interest, having been investigated as potential allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a target for anti-diabetic therapies[1]. The precise three-dimensional arrangement of atoms within this molecule, dictated by its crystal structure, governs its intermolecular interactions, solubility, and ultimately, its binding affinity to biological targets. Therefore, unambiguous determination of its crystal structure is a cornerstone of rational drug design and development.
This guide will detail the gold-standard method for this purpose—single-crystal X-ray diffraction (XRD)—and compare its utility and outputs with other powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and powder X-ray diffraction (PXRD).
Part 1: Synthesis and Crystallization of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid
A prerequisite for any crystallographic study is the synthesis and purification of the target compound, followed by the growth of high-quality single crystals.
Experimental Protocol: Synthesis
The synthesis of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid can be achieved through a multi-step process, adapted from established methodologies for similar indole derivatives[2][3][4]. The general pathway involves the formation of a substituted indole ester followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of Ethyl 7-nitro-3-phenyl-1H-indole-2-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(2-nitrophenylamino)-3-phenylacrylate (1 equivalent) in a suitable solvent such as acetic acid.
-
Reductive Cyclization: Add a reducing agent, for example, iron powder (3-4 equivalents). Heat the mixture to reflux (approximately 118°C) for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The iron reduces the nitro group to an amine, which then undergoes an intramolecular cyclization to form the indole ring.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the iron catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure ethyl 7-nitro-3-phenyl-1H-indole-2-carboxylate.
Step 2: Hydrolysis to 7-nitro-3-phenyl-1H-indole-2-carboxylic acid
-
Saponification: Dissolve the purified ethyl ester (1 equivalent) in a mixture of ethanol and an aqueous solution of a strong base, such as potassium hydroxide (3-5 equivalents)[5].
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50°C) for several hours until the ester is completely hydrolyzed, as confirmed by TLC.
-
Acidification: Cool the reaction mixture in an ice bath and acidify with a dilute mineral acid (e.g., 1M HCl) until the pH is acidic. The carboxylic acid will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. The crude acid can be further purified by recrystallization.
Caption: Workflow for the synthesis of the target molecule.
Experimental Protocol: Single Crystal Growth
The growth of single crystals suitable for XRD is often the most challenging step. It requires a highly purified compound and a systematic exploration of crystallization conditions[1][6][7][8].
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) should be screened.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the purified carboxylic acid in a chosen solvent at room temperature.
-
Loosely cover the vial (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent over several days to weeks.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a minimal amount of a suitable solvent at its boiling point.
-
Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in an insulated container.
-
Once at room temperature, the solution can be transferred to a refrigerator (4°C) to further promote crystallization.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively volatile solvent (the "inner solvent").
-
Place this vial inside a larger, sealed container that contains a larger volume of a more volatile solvent in which the compound is insoluble (the "outer solvent").
-
The slow diffusion of the outer solvent vapor into the inner solvent will gradually reduce the solubility of the compound, leading to crystal growth.
-
Part 2: The Definitive Method: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid at atomic resolution[9]. The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal lattice.
Experimental Workflow for SC-XRD
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam and rotated. As the crystal rotates, different sets of lattice planes satisfy the Bragg condition and produce a diffraction pattern of spots, which are recorded on a detector.
-
Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group of the crystal.
-
The intensities are then used to calculate an electron density map of the asymmetric unit.
-
An initial model of the molecule is fitted into the electron density map.
-
This initial model is then refined against the experimental data, a process that adjusts the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.
-
Caption: The experimental workflow for single-crystal X-ray diffraction.
Interpreting the Results: A Case Study of Indole Analogues
While a published crystal structure for 7-nitro-3-phenyl-1H-indole-2-carboxylic acid is not available in the Cambridge Structural Database (CSD)[10][11], we can infer its likely structural features from closely related, published structures, such as that of 5-nitroindole[12][13].
In the crystal structures of indole derivatives, intermolecular interactions play a crucial role in the packing arrangement. For 7-nitro-3-phenyl-1H-indole-2-carboxylic acid, we can anticipate:
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that these groups will form strong O-H···O hydrogen bonds, likely resulting in the formation of centrosymmetric dimers. The indole N-H group is also a hydrogen bond donor and can interact with the oxygen atoms of the nitro or carboxylic acid groups of neighboring molecules.
-
π-π Stacking: The planar indole ring and the phenyl ring are aromatic systems that can participate in π-π stacking interactions, further stabilizing the crystal packing.
-
Other Interactions: The nitro group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions.
The precise interplay of these interactions will determine the final crystal packing, which in turn influences the material's physical properties. The output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including unit cell dimensions, atomic coordinates, and bond lengths/angles[14][15].
Table 1: Example Crystallographic Data for a Related Indole Derivative (5-Nitroindole)
| Parameter | Value |
| Chemical Formula | C₈H₆N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(2) |
| b (Å) | 3.891(1) |
| c (Å) | 15.678(3) |
| β (°) | 109.87(1) |
| Volume (ų) | 708.9(2) |
| Z | 4 |
| R-factor | 0.045 |
Data adapted from a study on indole analogues[12][13].
Part 3: Comparative Analysis with Alternative Techniques
While SC-XRD provides the most definitive structural information, other techniques offer complementary or alternative insights, especially when single crystals are not obtainable.
Powder X-ray Diffraction (PXRD)
PXRD is used to analyze polycrystalline materials (powders)[16]. Instead of a pattern of discrete spots, it produces a diffractogram of intensity versus diffraction angle (2θ).
-
Strengths:
-
Does not require single crystals, making it suitable for a wider range of samples[17].
-
Excellent for phase identification, purity analysis, and studying polymorphism[16].
-
Can be used for ab initio structure determination of simpler organic molecules, though this is more complex than with single crystals[18][19].
-
-
Limitations:
-
The one-dimensional nature of the data leads to peak overlap, making it much more difficult to determine complex structures with high precision compared to SC-XRD[20].
-
Provides information on the average structure of the bulk material, not the detailed atomic arrangement within a single crystal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment of atoms in a molecule, primarily in solution[21].
-
Strengths:
-
Limitations:
-
Does not directly provide information about the three-dimensional packing of molecules in the solid state.
-
While it can provide through-space correlations (e.g., via NOESY experiments) to help define the 3D shape of a molecule, it does not yield the precise bond lengths and angles that SC-XRD does[21][23].
-
Structure determination of complex molecules can be a very time-consuming process requiring multiple experiments.
-
Table 2: Comparison of Analytical Techniques for the Structural Characterization of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid
| Feature | Single-Crystal XRD | Powder XRD | NMR Spectroscopy |
| Sample Form | Single crystal | Polycrystalline powder | Solution |
| Primary Information | 3D atomic arrangement, bond lengths/angles, crystal packing | Crystal system, phase purity, unit cell parameters | Chemical connectivity, molecular conformation in solution |
| Key Advantage | Unambiguous, high-resolution 3D structure | No need for single crystals | Provides data in a biologically relevant state (solution) |
| Key Limitation | Requires high-quality single crystals | Lower resolution, difficult for complex structures | Does not provide solid-state packing information |
| Application | Definitive structure determination | Polymorph screening, quality control | Structure confirmation, conformational analysis |
Conclusion
For the definitive determination of the three-dimensional structure of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid, single-crystal X-ray diffraction is the unequivocal gold standard. It provides unparalleled detail on atomic positions, bond parameters, and the crucial intermolecular interactions that govern the solid-state properties of this pharmaceutically relevant molecule. The successful application of this technique, however, is critically dependent on the ability to synthesize a pure compound and, subsequently, to grow high-quality single crystals.
When single crystals are unavailable, powder X-ray diffraction serves as a valuable tool for analyzing the bulk properties of the material, such as its crystalline phase and purity. NMR spectroscopy offers a highly complementary view, revealing the molecule's structure and dynamics in the solution phase, which can be invaluable for understanding its behavior in a biological context. The synergistic use of these techniques provides the most comprehensive understanding of a molecule's structure from the solution to the solid state, empowering researchers in drug discovery and development to make informed, structure-based decisions.
References
-
Harris, K. D. M., Tremayne, M., Lightfoot, P., & Bruce, P. G. (1994). Crystal Structure Determination from Powder Diffraction Data by Monte Carlo Methods. Journal of the American Chemical Society, 116(8), 3543-3547. Available from: [Link]
-
Harris, K. D. M. (2012). Chapter 4: Structure Determination of Molecular Materials from Powder X-ray Diffraction Data. Topics in Current Chemistry, 315, 133-177. Available from: [Link]
-
ACS Omega. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17355-17367. Available from: [Link]
-
Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD). Available from: [Link]
-
PMC. (2020). Structure and Morphology of Indole Analogue Crystals. Available from: [Link]
-
News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Available from: [Link]
-
PMC. (2019). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. Available from: [Link]
-
University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Available from: [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available from: [Link]
-
AIP Publishing. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters. Available from: [Link]
-
Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(6), 1813-1823. Available from: [Link]
-
Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Available from: [Link]
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. Available from: [Link]
-
University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Available from: [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Available from: [Link]
-
SciSpace. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Available from: [Link]
-
News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Available from: [Link]
-
R. E. Ireland, et al. (1957). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 79(1), 17-15. Available from: [Link]
-
ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Available from: [Link]
-
CCDC. (n.d.). A short guide to Crystallographic Information Files. Available from: [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Available from: [Link]
-
PMC. (n.d.). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Available from: [Link]
-
Boraei, A., El Ashry, E., & Ghabbour, H. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 323. Available from: [Link]
-
ResearchGate. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]
-
RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]
-
ChemRxiv. (n.d.). Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. Available from: [Link]
-
MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]
-
Re3data.org. (n.d.). Cambridge Structural Database. Available from: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
